SC 51089
Descripción
Propiedades
IUPAC Name |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHJTXDPDGKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163259 | |
| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146033-02-5 | |
| Record name | SC 51089 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146033-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SC-51089: A Deep Dive into its Neuroprotective Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Emerging research has highlighted its significant neuroprotective properties across various models of neuronal injury, including excitotoxicity, cerebral ischemia, and neurodegenerative diseases. This document provides a comprehensive overview of the core mechanism of action of SC-51089 in neurons, detailing its interaction with key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of SC-51089's therapeutic potential in neurological disorders.
Core Mechanism of Action: EP1 Receptor Antagonism
The primary mechanism of action of SC-51089 is the selective blockade of the EP1 receptor.[1] The EP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][2] By antagonizing the EP1 receptor, SC-51089 effectively prevents this cascade of events, thereby mitigating the downstream consequences of excessive EP1 signaling in neurons, particularly under pathological conditions.
Key Signaling Pathways Modulated by SC-51089
SC-51089 exerts its neuroprotective effects by modulating two critical downstream signaling pathways: intracellular calcium homeostasis and the pro-survival PI3K/Akt pathway.
Regulation of Intracellular Calcium Homeostasis
In conditions of neuronal stress, such as excitotoxicity induced by over-activation of N-methyl-D-aspartate (NMDA) receptors, there is a massive influx of extracellular Ca2+, leading to intracellular Ca2+ overload and subsequent neuronal cell death. SC-51089 has been shown to attenuate this Ca2+ overload.[3] It achieves this, in part, by enhancing the function of the Na+/Ca2+ exchanger, a key transporter involved in extruding calcium from the cytoplasm.[3] By blocking the EP1 receptor-mediated release of Ca2+ from internal stores and promoting its removal, SC-51089 helps to restore and maintain calcium homeostasis, a critical factor for neuronal survival.
References
SC-51089: An In-depth Profile of a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways associated with its target. All quantitative data are presented in structured tables, and detailed experimental workflows and signaling cascades are visualized using diagrams.
Introduction
Prostaglandin E2 is a principal mediator of inflammation and pain, exerting its diverse physiological and pathological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq alpha subunit, mobilizes intracellular calcium upon activation, contributing to various cellular responses. Its involvement in nociception, neuroinflammation, and certain cancers has made it an attractive target for therapeutic intervention. SC-51089 has been identified as a selective antagonist of the EP1 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a potential lead compound for drug development.
Selectivity Profile of SC-51089
SC-51089 demonstrates a clear selectivity for the EP1 receptor over other prostanoid receptor subtypes. The binding affinities, expressed as inhibitor constant (Ki) values, have been determined through radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki) in µM |
| EP1 | 1.3 [1] |
| TP (Thromboxane) | 11.2[1] |
| EP3 | 17.5[1] |
| FP (Prostaglandin F) | 61.1[1] |
Functional Activity
The antagonist activity of SC-51089 at the EP1 receptor has been confirmed through functional assays. In a guinea pig ileum muscle strip assay, SC-51089 demonstrated potent antagonism of PGE2-induced contractions.
| Assay | Parameter | Value |
| Guinea Pig Ileum Muscle Strip Assay | pA2 | 6.5 |
Experimental Protocols
The following sections describe the likely methodologies employed to characterize the selectivity and functional activity of SC-51089, based on standard practices for prostanoid receptor research.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of SC-51089 to various prostanoid receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of SC-51089 for the EP1, EP3, TP, and FP receptors.
Materials:
-
Membrane preparations from cells stably expressing the human recombinant prostanoid receptor subtypes (EP1, EP3, TP, FP).
-
Radioligand: [3H]-PGE2 (for EP1 and EP3), [3H]-SQ 29,548 (for TP), [3H]-PGF2α (for FP).
-
SC-51089 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of SC-51089.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of SC-51089 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
SC-51089: A Technical Guide to its Function as a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological function, mechanism of action, and experimental data related to SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.
Core Function and Mechanism of Action
SC-51089 is a potent and selective antagonist of the prostanoid EP1 receptor.[1][2][3][4] Its primary function is to block the binding of prostaglandin E2 (PGE2), a key inflammatory mediator, to the EP1 receptor, thereby inhibiting its downstream signaling pathways. This targeted antagonism confers upon SC-51089 a range of biological activities, including neuroprotection, anti-tumor effects, and analgesia.[1][2][5][6]
The EP1 receptor is a G-protein coupled receptor that, upon activation by PGE2, typically couples to Gq proteins, leading to an increase in intracellular calcium levels. By preventing this initial binding event, SC-51089 effectively abrogates the physiological and pathological processes mediated by PGE2-EP1 signaling.
Quantitative Pharmacological Data
The selectivity and potency of SC-51089 have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of SC-51089
| Receptor | Ki (μM) |
| EP1 | 1.3 |
| EP2 | >100 |
| EP3 | 17.5 |
| EP4 | >100 |
| TP (Thromboxane A2) | 11.2 |
| FP (Prostaglandin F2α) | 61.1 |
| DP (Prostaglandin D2) | >100 |
Data compiled from multiple sources.[1][2][3][7]
Table 2: In Vitro and In Vivo Efficacy of SC-51089
| Assay | Metric | Value |
| Inhibition of KMG-4 glioma cell growth (in vitro) | IC50 | ~1 µM |
| Phenylbenzoquinone-induced writhing in mice (in vivo) | ED50 | 6.8 mg/kg |
Data compiled from multiple sources.[2][6][7]
Key Experimental Findings and Methodologies
Receptor Binding Affinity Studies
Objective: To determine the binding affinity and selectivity of SC-51089 for various prostanoid receptors.
Methodology:
-
Receptor Preparation: Recombinant human prostanoid receptors (EP1, EP2, EP3, EP4, TP, FP, DP) were expressed in host cells (e.g., HEK293 or CHO cells).
-
Radioligand Binding Assay: Cell membranes expressing the specific receptor subtype were incubated with a known radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors).
-
Competitive Binding: A range of concentrations of SC-51089 were added to compete with the radioligand for binding to the receptor.
-
Detection and Analysis: The amount of bound radioligand was measured using scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of SC-51089 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
For a detailed protocol, refer to Abramovitz et al., 2000.[1][2]
In Vitro Neuroprotection Studies
Objective: To evaluate the neuroprotective effects of SC-51089 against various insults.
Methodology:
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., MC65 human neuroblastoma cells) were used.[2][8]
-
Induction of Neurotoxicity: Neurotoxicity was induced by agents such as amyloid-β 1-42 (Aβ42) or by excitotoxicity.[2][8]
-
Treatment: Cells were treated with SC-51089 at various concentrations (e.g., 5 µM, 10-50 µM) prior to or concurrently with the neurotoxic insult.[1][2][3]
-
Assessment of Cell Viability: Cell death was quantified using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
For a detailed protocol, refer to Li et al., 2016.[2]
In Vitro and In Vivo Anti-glioma Activity
Objective: To assess the anti-tumor effects of SC-51089 on glioma cells.
Methodology:
-
In Vitro Cell Growth Assay:
-
In Vivo Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., SCID mice) were used.[5]
-
Tumor Implantation: KMG-4 glioma cells were subcutaneously implanted into the mice.[2][5]
-
Treatment: Once tumors were established, mice were treated with SC-51089 (e.g., 25 mg/kg).[2][7]
-
Analysis: Tumor growth was monitored and compared between treated and control groups.[2][5]
-
For a detailed protocol, refer to Matsuo et al., 2004.[2][5]
In Vivo Analgesic Activity
Objective: To determine the analgesic properties of SC-51089.
Methodology:
-
Induction of Pain: A chemical irritant, phenylbenzoquinone, was administered to induce a writhing response, which is indicative of pain.[2][7]
-
Treatment: SC-51089 was administered to the mice prior to the injection of the irritant.
-
Analysis: The number of writhes was counted over a specific period, and the dose of SC-51089 that reduced the writhing response by 50% (ED50) was calculated.[2][7]
For a detailed protocol, refer to Hallinan et al., 1993.[2]
Visualizing the Molecular and Experimental Context
Prostaglandin E2 Signaling Pathway and the Role of SC-51089
Caption: PGE2 signaling and the inhibitory action of SC-51089 on the EP1 receptor.
General Experimental Workflow for Evaluating SC-51089
Caption: A generalized workflow for the pharmacological evaluation of SC-51089.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
SC-51089: An In-Depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This G-protein coupled receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, neurodegeneration, and carcinogenesis. By competitively inhibiting the binding of PGE2 to the EP1 receptor, SC-51089 effectively modulates its downstream signaling cascades. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by SC-51089, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Primary Molecular Target and Mechanism of Action
The principal molecular target of SC-51089 is the EP1 receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, PGE2. SC-51089 functions as a competitive antagonist, binding to the EP1 receptor and thereby preventing the initiation of downstream intracellular signaling cascades that are normally triggered by PGE2.
The EP1 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like PGE2, the Gq subunit activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical event that triggers a multitude of cellular responses.
SC-51089, by blocking the initial activation of the EP1 receptor, prevents this entire cascade from occurring.
Quantitative Data Summary
The following tables summarize the key quantitative data for SC-51089 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Ki (µM) | Species | Reference |
| EP1 | 1.3 | Human | [1][2] |
| TP | 11.2 | Human | [1][2] |
| EP3 | 17.5 | Human | [1][2] |
| FP | 61.1 | Human | [1][2] |
| EP2 | >100 | Human | [2] |
| EP4 | >100 | Human | [2] |
| DP | >100 | Human | [2] |
| IP | >100 | Human | [2] |
Table 2: In Vitro Functional Activity (IC50)
| Assay | Cell Line | IC50 (µM) | Effect | Reference |
| Glioma Cell Growth Inhibition | KMG-4 | ~1 | Inhibition of cell growth | [2] |
Table 3: In Vivo Efficacy (ED50 and other effective doses)
| Model | Species | Dose | Effect | Reference |
| Phenylbenzoquinone-induced writhing | Mouse | 6.8 mg/kg (ED50) | Analgesic effect | [2] |
| KMG4 mouse xenograft model | Mouse | 25 mg/kg | Reduced tumor growth | [2] |
| Amyloid-β 1-42 induced cell death | Human Neuroblastoma (MC65) | 10-50 µM | Decreased cell death | [2] |
| PGE2-induced neuronal cell death | Not specified | 5 µM (24h) | Attenuated cell death | [1] |
| Huntington's disease model (R6/1) | Mouse | 40 µg/kg/day (i.p. infusion for 28 days) | Ameliorated motor and memory deficits | [1] |
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a generalized representation based on the methodology described in the cited literature for determining the binding affinity of compounds to prostanoid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of SC-51089 for the human EP1 receptor and other prostanoid receptors.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor (or other prostanoid receptors).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2 (10 µM).
-
SC-51089 stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well microplate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]-PGE2 (typically at or below its Kd).
-
Increasing concentrations of SC-51089 (for competition curve). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add 10 µM unlabeled PGE2.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal binding against the log concentration of SC-51089.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability/Growth Inhibition Assay
This protocol is a generalized representation for assessing the effect of SC-51089 on the viability or growth of cancer cells.
Objective: To determine the IC50 of SC-51089 for inhibiting the growth of a glioma cell line.
Materials:
-
KMG-4 human glioma cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
SC-51089 stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin).
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count KMG-4 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SC-51089 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SC-51089. Include vehicle control wells (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the absorbance values as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of SC-51089.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Clinical Trials Information
As of the latest search, there is no publicly available information on clinical trials for SC-51089. This suggests that the compound has not entered clinical development or that any such trials are not registered in public databases.
Conclusion
SC-51089 is a valuable research tool for investigating the role of the EP1 receptor in various biological systems. Its high selectivity and well-characterized mechanism of action make it a suitable probe for dissecting the downstream signaling pathways of PGE2-mediated EP1 activation. The primary downstream effect of SC-51089 is the inhibition of the Gq-PLC-IP3-Ca2+ signaling cascade. This guide provides a foundational understanding of SC-51089 for researchers and professionals in the field of drug discovery and development. Further research into the nuanced downstream effects of EP1 antagonism in different cellular contexts will continue to be an important area of investigation.
References
An In-Depth Technical Guide to SC-51089 and its Interaction with the Prostaglandin E2 EP1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, cancer, and neurodegeneration. Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a significant therapeutic target due to its role in mediating nociception, tumor progression, and neuroinflammatory processes. SC-51089 is a potent and selective antagonist of the EP1 receptor. This technical guide provides a comprehensive overview of the PGE2-EP1 signaling axis, the pharmacological profile of SC-51089, detailed experimental protocols for its evaluation, and a summary of its application in preclinical research.
The Prostaglandin E2 Synthesis and Signaling Pathway
Prostaglandin E2 is synthesized from arachidonic acid, which is released from the plasma membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase enzymes, COX-1 and COX-2. PGH2 is subsequently isomerized to PGE2 by PGE synthases (PGES).[1]
PGE2 exerts its biological functions by binding to its four receptor subtypes (EP1-4), which are coupled to different intracellular signaling cascades.[1]
-
EP1 Receptor: Coupled to the Gq alpha subunit of the heterotrimeric G protein.[1][2][3] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[1][3] This pathway is primarily associated with cellular contraction, proliferation, and neurotransmission.
-
EP2 and EP4 Receptors: Both couple to the Gs alpha subunit, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[1]
-
EP3 Receptor: Primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase and reduces cAMP levels.[1]
The distinct signaling pathways activated by each EP receptor subtype underscore the complex and often opposing biological roles of PGE2.
Visualization of the PGE2 Synthesis and EP Receptor Signaling Pathways
References
SC-51089 and its Role in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. A key mediator of inflammatory processes in the central nervous system (CNS) is prostaglandin E2 (PGE2), which exerts its effects through four subtypes of G-protein coupled receptors (EP1-4). The EP1 receptor, in particular, has emerged as a promising therapeutic target due to its involvement in excitotoxicity and neuronal death. This technical guide provides an in-depth overview of SC-51089, a selective antagonist of the EP1 receptor, and its role in modulating neuroinflammation. We will delve into its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to SC-51089
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] Its ability to block the signaling cascade initiated by PGE2 binding to the EP1 receptor has positioned it as a valuable tool for investigating the role of this pathway in various physiological and pathological processes, particularly in the context of neuroinflammation and neurodegeneration.
Mechanism of Action
SC-51089 exerts its effects by competitively binding to the EP1 receptor, thereby preventing the binding of its endogenous ligand, PGE2. The EP1 receptor is coupled to the Gq G-protein, and its activation by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in cytosolic Ca2+ levels. This elevation in intracellular Ca2+ can activate various downstream signaling pathways, some of which are implicated in neuronal damage and death. By blocking this initial step, SC-51089 effectively inhibits the entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of SC-51089.
Table 1: Receptor Binding Affinity of SC-51089
| Receptor | Ki (μM) |
| EP1 | 1.3[1] |
| TP | 11.2[1] |
| EP3 | 17.5[1] |
| FP | 61.1[1] |
Table 2: In Vitro Neuroprotective Effects of SC-51089
| Model | Cell Type | Treatment | Concentration of SC-51089 | Outcome | Reference |
| Amyloid-β Toxicity | MC65 human neuroblastoma cells | Amyloid-β precursor protein C-terminal fragment (C99) overexpression | 10-20 µM | ~50% reduction in Aβ neurotoxicity | [2][3] |
| Oxidative Stress | Primary neuronal cells | tert-Butyl hydroperoxide (t-BuOOH) + PGE2 | 5 µM | Attenuation of PGE2-induced cell death | [1] |
| Oxygen-Glucose Deprivation (OGD) | Hippocampal slices | OGD | Not specified | Reduction of hippocampal damage by 28 ± 2% | [4] |
Table 3: In Vivo Neuroprotective Effects of SC-51089
| Model | Animal Model | Treatment | Dosage of SC-51089 | Outcome | Reference |
| Huntington's Disease | R6/1 transgenic mouse | Intraperitoneal (i.p.) infusion for 28 days | 40 µg/kg/day | Amelioration of motor coordination and balance dysfunction; rescue of long-term memory deficit | [1] |
| Focal Cerebral Ischemia | Mouse middle cerebral artery occlusion (MCAO) | i.p. administration 5 min after reperfusion | 10 µg/kg | 50% ± 8% reduction in infarct volume | [5] |
| Focal Cerebral Ischemia | Mouse MCAO | Single i.p. dose 6 or 12 hours after reperfusion | 10 µg/kg | Significant reduction in stroke volume (-49% ± 8% at 6h; -38% ± 10% at 12h) | [5] |
| Permanent Focal Ischemia | Mouse MCAO | i.p. administration 6 hours after occlusion | 10 µg/kg | 39% ± 7% reduction in infarct volume | [5] |
Signaling Pathways
The signaling pathways modulated by SC-51089 are central to its neuroprotective effects.
Prostaglandin E2 EP1 Receptor Signaling Pathway
The following diagram illustrates the canonical PGE2-EP1 signaling pathway and the point of intervention by SC-51089.
SC-51089-Mediated Neuroprotective Signaling
SC-51089 has been shown to promote neuronal survival through the PTEN/AKT pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on SC-51089.
In Vitro Model of Amyloid-β Neurotoxicity
Objective: To assess the neuroprotective effect of SC-51089 against amyloid-β (Aβ) induced toxicity.
Cell Line: MC65 human neuroblastoma cells, which conditionally express the C-terminal 99 amino acids of the amyloid precursor protein (C99).
Protocol:
-
Cell Culture: Culture MC65 cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 µg/mL tetracycline (to suppress C99 expression).
-
Induction of Aβ Toxicity: To induce Aβ production and subsequent toxicity, remove tetracycline from the culture medium.
-
Treatment: Treat the cells with varying concentrations of SC-51089 (e.g., 10 µM, 20 µM) at the time of tetracycline withdrawal.
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (tetracycline-treated) cells.
In Vivo Model of Focal Cerebral Ischemia (MCAO)
Objective: To evaluate the neuroprotective efficacy of SC-51089 in a mouse model of stroke.
Animal Model: Male C57BL/6 mice (20-25 g).
Protocol:
-
Anesthesia: Anesthetize the mice with isoflurane (2% for induction, 1-1.5% for maintenance).
-
Surgical Procedure (Transient MCAO):
-
Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 6-0 nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Administration: Administer SC-51089 (e.g., 10 µg/kg) or vehicle intraperitoneally at various time points post-reperfusion (e.g., 5 minutes, 6 hours, 12 hours).
-
Infarct Volume Assessment:
-
After a survival period (e.g., 3 days), euthanize the mice and remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
-
-
Data Analysis: Calculate the infarct volume as a percentage of the total brain volume.
Assessment of Microglial-Mediated Effects on Neuronal Survival
Objective: To determine the influence of microglia on the neuroprotective effects of SC-51089.
Cell Cultures:
-
Neuronal-enriched cultures: Primary cortical neurons from embryonic day 18 mouse fetuses.
-
Mixed glial cultures: Primary mixed glial cells from postnatal day 1-3 mouse pups.
-
Microglia-only cultures: Isolated from mixed glial cultures by shaking.
Protocol:
-
Co-culture Setup:
-
Plate neuronal-enriched cultures in 24-well plates.
-
In a separate set of wells, place transwell inserts with a porous membrane (0.4 µm).
-
Seed microglia onto the transwell inserts.
-
-
Treatment:
-
Place the microglia-containing transwells into the wells with the neuronal cultures.
-
Treat the co-cultures with an excitotoxic agent (e.g., NMDA) in the presence or absence of SC-51089.
-
-
Neuronal Viability Assessment:
-
After 24 hours, remove the transwells.
-
Assess neuronal viability in the bottom wells using a lactate dehydrogenase (LDH) assay or by counting surviving neurons after staining with a neuronal marker (e.g., NeuN).
-
-
Data Analysis: Compare the neuroprotective effect of SC-51089 in neuronal cultures with and without the presence of microglia.
The Interplay between Neurons and Glia in SC-51089's Action
A critical aspect of SC-51089's role in neuroinflammation is its interaction with glial cells, particularly microglia. While SC-51089 demonstrates direct neuroprotective effects on neurons, the presence of microglia can abrogate this protection.[6] This suggests a complex interplay where microglia-derived factors may counteract the beneficial effects of EP1 receptor antagonism on neurons.
Future Directions and Conclusion
SC-51089 has proven to be a valuable pharmacological tool for elucidating the role of the PGE2-EP1 signaling pathway in neuroinflammation and neurodegeneration. Preclinical data strongly support its neuroprotective potential in various models of neurological disease. However, the complex interactions with glial cells, particularly the finding that microglia can counteract its beneficial effects, highlight the need for further research. Future studies should focus on:
-
Delineating the specific microglial-derived factors that interfere with SC-51089-mediated neuroprotection.
-
Investigating the effects of SC-51089 on microglial polarization (M1 vs. M2 phenotype) and astrocyte reactivity.
-
Evaluating the therapeutic potential of SC-51089 in combination with agents that modulate microglial activity.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurology.com [jneurology.com]
- 5. Prostaglandin E2 Impairs P2Y2/P2Y4 Receptor Signaling in Cerebellar Astrocytes via EP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SC-51089: A Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its ability to modulate the PGE2 signaling pathway has positioned it as a valuable tool in preclinical research, particularly in the fields of neuroprotection and oncology. This technical guide provides a comprehensive overview of SC-51089, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in in vitro and in vivo studies.
Chemical Properties and Data
SC-51089, with the CAS Number 146033-02-5, is chemically known as 8-chloro-2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid monohydrochloride. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 146033-02-5[3] |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ • HCl[3] |
| Molecular Weight | 459.3 g/mol [3] |
| Appearance | Off-white to light yellow solid powder |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |
| Purity | ≥95% |
| Storage | Store at -20°C |
Synthesis
The synthesis of SC-51089 involves a multi-step process. A key intermediate in its synthesis is 8-chloro-10,11-dihydrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide. This intermediate is then further reacted to introduce the 1-oxo-3-(4-pyridinyl)propyl moiety.
A general synthetic approach involves the acylation of 8-chloro-10,11-dihydrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide. This can be achieved by reacting it with a suitable derivative of 3-(4-pyridinyl)propanoic acid in the presence of a coupling agent and a base in an appropriate solvent like dichloromethane. The resulting product is the target molecule, SC-51089. Further purification can be achieved through standard chromatographic techniques. A detailed, step-by-step synthesis protocol is outlined in U.S. Patent 4,704,386, which describes the synthesis of related N-substituted dibenzoxazepines.[4]
Mechanism of Action and Signaling Pathway
SC-51089 functions as a selective antagonist of the EP1 receptor, one of the four subtypes of receptors for PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to Gq proteins. This coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses.
By competitively binding to the EP1 receptor, SC-51089 blocks the binding of PGE2 and prevents the initiation of this signaling cascade. This inhibitory action makes SC-51089 a valuable tool for studying the physiological and pathological roles of the EP1 receptor.
Caption: Mechanism of action of SC-51089 as an EP1 receptor antagonist.
Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of SC-51089 for the EP1 receptor.
Materials:
-
Membrane preparations from cells expressing the human EP1 receptor.
-
[³H]PGE2 (radioligand).
-
SC-51089 (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of SC-51089 in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled PGE2 (for non-specific binding) or 50 µL of SC-51089 dilution.
-
50 µL of [³H]PGE2 (final concentration typically in the low nM range, determined by saturation binding experiments).
-
100 µL of membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of SC-51089 by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay evaluates the effect of SC-51089 on the viability of glioma cells. An IC50 of approximately 1 µM has been reported for the inhibition of KMG-4 glioma cell growth.[3]
Materials:
-
KMG-4 human glioma cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
SC-51089.
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed KMG-4 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SC-51089 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the SC-51089 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of SC-51089 by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
This assay assesses the neuroprotective effects of SC-51089 against oxidative stress-induced neuronal cell death. SC-51089 has been shown to attenuate PGE2-induced death of neuronal cells exposed to t-BuOOH at a concentration of 5 µM.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y).
-
Neuronal cell culture medium.
-
SC-51089.
-
tert-Butyl hydroperoxide (t-BuOOH).
-
Prostaglandin E2 (PGE2).
-
Cell viability/toxicity assay kit (e.g., LDH release assay, Calcein-AM/Propidium Iodide staining).
-
24-well cell culture plates.
-
Fluorescence microscope or plate reader.
Procedure:
-
Plate neuronal cells in 24-well plates and allow them to differentiate or grow to the desired confluency.
-
Pre-treat the cells with SC-51089 (e.g., 5 µM) for 1-2 hours.
-
Induce oxidative stress by adding t-BuOOH (concentration to be optimized, e.g., 50-100 µM) and PGE2 to the culture medium.
-
Include control groups: untreated cells, cells treated with t-BuOOH + PGE2 only, and cells treated with SC-51089 only.
-
Incubate for 24 hours at 37°C.
-
Assess cell viability or toxicity using a suitable assay. For example, measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.
-
Quantify the results and compare the level of cell death in the different treatment groups to determine the neuroprotective effect of SC-51089.
In Vivo Assays
This model is used to evaluate the anti-tumor efficacy of SC-51089 in vivo. A dose of 25 mg/kg has been shown to reduce tumor growth in this model.[3]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
KMG-4 human glioma cells.
-
Matrigel (optional).
-
SC-51089.
-
Vehicle for administration (e.g., a solution of DMSO and corn oil).
-
Calipers for tumor measurement.
Procedure:
-
Harvest KMG-4 cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of SC-51089 in a suitable vehicle.
-
Administer SC-51089 (e.g., 25 mg/kg) to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or every other day). The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to assess the efficacy of SC-51089.
Caption: Experimental workflow for the KMG-4 glioma xenograft mouse model.
Conclusion
SC-51089 is a well-characterized and selective antagonist of the EP1 receptor. Its utility in probing the roles of the PGE2/EP1 signaling pathway in various physiological and pathological processes, particularly in neuroscience and oncology, is well-documented. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize SC-51089 in their studies. As with any experimental work, optimization of the described methods for specific cell lines, animal models, and laboratory conditions is recommended.
References
- 1. prepchem.com [prepchem.com]
- 2. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. US4704386A - 8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[(phenylsulfinyl-, and phenylsulfonyl)alkanoyl]hydrazides - Google Patents [patents.google.com]
SC-51089: A Technical Whitepaper on the Discovery and Development of a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. SC-51089 emerged from a series of N-substituted dibenzoxazepines designed to antagonize PGE2, a key mediator of pain and inflammation. It demonstrates high selectivity for the EP1 receptor over other prostanoid receptor subtypes. The mechanism of action involves the blockade of Gq-protein coupled signaling, preventing increases in intracellular calcium. Preclinical studies have demonstrated its efficacy in models of analgesia, neuroprotection (stroke, Huntington's disease), and oncology (glioma). This guide details the experimental protocols utilized in its characterization and summarizes the key quantitative data, offering a technical resource for researchers in the field.
Discovery and Synthesis
The discovery of SC-51089 was rooted in the effort to develop non-steroidal anti-inflammatory drugs (NSAIDs) with a more targeted mechanism of action. The therapeutic effects of traditional NSAIDs stem from the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of all prostaglandins, which can lead to significant side effects. A more refined approach involves targeting specific prostanoid receptors. Prostaglandin E2 (PGE2) was identified as a primary mediator of hyperalgesia, and its effects are transduced by four receptor subtypes (EP1-4). The EP1 receptor, in particular, was implicated in nociception.
SC-51089 belongs to a series of 8-chlorodibenz[b,f][1][2]oxazepine derivatives developed as selective EP1 antagonists. The foundational molecule for this class was SC-19220, an early, selective EP1 antagonist. Researchers at Searle synthesized analogs of SC-19220 to improve potency and pharmacokinetic properties. This effort led to the identification of SC-51089, where the acetyl moiety of the parent compound was replaced with a pyridylpropionyl group, significantly enhancing its analgesic efficacy.
While a detailed, step-by-step synthesis protocol for SC-51089 is not publicly available, the general synthetic scheme for this class of compounds has been described. The core structure is an 8-chlorodibenz[b,f][1][2]oxazepine, which is functionalized at the N-10 position.
Mechanism of Action
SC-51089 functions as a selective competitive antagonist at the prostaglandin E2 EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gq alpha subunit (Gαq). This activation initiates a downstream signaling cascade involving phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various cellular processes, including muscle contraction, neurotransmitter release, and gene transcription, which are central to pain and inflammation signaling.
By binding to the EP1 receptor, SC-51089 prevents PGE2 from activating this cascade, thereby blocking the downstream release of intracellular calcium and mitigating the pro-nociceptive and pro-inflammatory effects of PGE2.
Preclinical Development & Data
Receptor Binding Affinity and Selectivity
The selectivity of SC-51089 was established through radioligand binding assays using membranes from HEK 293(EBNA) cells stably expressing recombinant human prostanoid receptors.[3] The affinity is reported as the equilibrium inhibitor constant (Ki).
| Receptor Target | Ki (µM) | Selectivity vs. EP1 |
| EP1 | 1.3 | - |
| EP2 | > 100 | > 77-fold |
| EP3 | 17.5 | 13.5-fold |
| EP4 | > 100 | > 77-fold |
| DP | > 100 | > 77-fold |
| FP | 61.1 | 47-fold |
| IP | > 100 | > 77-fold |
| TP | 11.2 | 8.6-fold |
| Data sourced from Abramovitz et al. (2000)[3] and other vendor datasheets.[1][2][3] |
In Vitro Efficacy
The anti-proliferative effects of SC-51089 were evaluated in human glioma cell lines. The compound was shown to inhibit the growth of KMG-4 glioma cells in a dose-dependent manner.
| Cell Line | Assay | Endpoint | Result |
| KMG-4 (Human Glioma) | Cell Growth Assay | IC50 | ~1 µM |
| Data sourced from Cayman Chemical datasheet, referencing Matsuo et al. (2004).[3] |
In Vivo Efficacy
SC-51089 has been evaluated in multiple animal models, demonstrating efficacy in analgesia, neuroprotection, and oncology.
| Animal Model | Indication | Dosing | Key Outcome |
| Mouse | Phenylbenzoquinone-induced writhing | - | ED50 = 6.8 mg/kg |
| Mouse (KMG4 Xenograft) | Glioma | 25 mg/kg | Reduced tumor growth |
| R6/1 Mouse | Huntington's Disease | 40 µg/kg; i.p. infusion for 28 days | Ameliorated motor and memory deficits |
| Data sourced from various vendor datasheets and publications.[1][3] |
Metabolism
The metabolism of SC-51089 was investigated in cultured rat and human hepatocytes. The studies revealed species-specific differences in its metabolic pathways.
| Species | Primary Metabolic Pathways |
| Human (Hepatocytes) | Aromatic hydroxylation, followed by glucuronidation and sulfation. |
| Rat (Hepatocytes) | Oxidative N-dealkylation with opening of the oxazepine ring, followed by glucuronidation. |
| Data sourced from Zeh et al. (1998).[1] |
Experimental Protocols
Radioligand Binding Assay (Abramovitz et al., 2000)
-
Objective: To determine the binding affinity (Ki) of SC-51089 for human prostanoid receptors.
-
Cell Lines: Human embryonic kidney (HEK) 293(EBNA) cells stably transfected to individually express one of the eight prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP).
-
Membrane Preparation: Cells were harvested, homogenized in a buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in assay buffer.
-
Binding Reaction: Assays were performed in a 96-well format. For each receptor, a specific radioligand was used (e.g., [3H]PGE2 for EP receptors). Reactions contained cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the competitor compound (SC-51089).
-
Incubation: The reaction mixture was incubated for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters was measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of SC-51089. IC50 values were determined using non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.
Glioma Cell Growth Inhibition Assay (Matsuo et al., 2004)
-
Objective: To determine the effect of SC-51089 on the proliferation of glioma cells.
-
Cell Line: KMG-4 human glioma cell line.
-
Cell Culture: Cells were maintained in standard culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Protocol: Cells were seeded into 96-well plates at a specific density. After allowing the cells to attach overnight, the medium was replaced with fresh medium containing various concentrations of SC-51089 or vehicle control (e.g., DMSO).
-
Incubation: Cells were incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability or proliferation was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-8 assay, which measures mitochondrial metabolic activity as an indicator of cell number. The absorbance was read using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle-treated control wells. Dose-response curves were plotted, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) was calculated using a suitable curve-fitting model.
In Vivo Phenylbenzoquinone (PBQ)-Induced Writhing Assay
-
Objective: To assess the analgesic efficacy of SC-51089 in a model of visceral pain.
-
Animals: Male mice (e.g., CD-1 strain).
-
Procedure: Animals were pre-treated with SC-51089 at various doses or vehicle, typically via oral (p.o.) or intraperitoneal (i.p.) administration. After a set pre-treatment time (e.g., 30-60 minutes), a noxious chemical stimulus, PBQ solution (e.g., 0.02% in ethanol/saline), was injected intraperitoneally.
-
Observation: Immediately after PBQ injection, each mouse was placed in an individual observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) was counted over a defined period (e.g., 5-15 minutes).
-
Data Analysis: The percentage inhibition of writhing for each dose group was calculated relative to the vehicle-treated control group. The ED50 (the dose required to produce a 50% reduction in writhing) was then determined using regression analysis.
Conclusion
SC-51089 is a well-characterized, selective EP1 receptor antagonist that has demonstrated significant potential in a range of preclinical models. Its discovery represents a targeted approach to modulating the prostaglandin signaling pathway, offering a potential advantage over non-selective COX inhibitors. The data summarized herein highlight its specific mechanism of action and provide a foundation for its further investigation in therapeutic areas such as pain, neurodegenerative diseases, and oncology. This technical guide serves as a consolidated resource for professionals engaged in the research and development of novel therapeutics targeting the EP1 receptor.
References
- 1. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-acidic pyrazole EP1 receptor antagonists with in vivo analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SC-51089: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective prostaglandin E2 (PGE2) EP1 receptor antagonist, SC-51089. It details its in vitro and in vivo pharmacological effects, mechanism of action, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and oncology.
Core Mechanism of Action: EP1 Receptor Antagonism
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit (Gαq).[4][5][6] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] The subsequent increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC) mediate the physiological and pathological effects associated with EP1 receptor signaling.[6] SC-51089 exerts its effects by competitively binding to the EP1 receptor, thereby blocking the binding of PGE2 and inhibiting this signaling pathway.
Below is a diagram illustrating the PGE2-EP1 signaling pathway and the inhibitory action of SC-51089.
Caption: PGE2-EP1 signaling pathway and inhibition by SC-51089.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of SC-51089.
Table 1: In Vitro Receptor Binding Affinity and Cellular Activity
| Parameter | Target/Cell Line | Value | Reference(s) |
| Ki (μM) | Human EP1 Receptor | 1.3 | [1][2][3] |
| Human TP Receptor | 11.2 | [1][2][3] | |
| Human EP3 Receptor | 17.5 | [1][2][3] | |
| Human FP Receptor | 61.1 | [1][2][3] | |
| Human EP2 Receptor | >100 | [1] | |
| Human EP4 Receptor | >100 | [1] | |
| Human DP Receptor | >100 | [1] | |
| Human IP Receptor | >100 | [1] | |
| IC50 (μM) | KMG-4 Glioma Cell Growth | ~1 | [1] |
| Effective Concentration | Attenuation of PGE2-induced neuronal cell death | 5 µM | [2] |
| Decrease in amyloid-β (1-42)-induced cell death in MC65 cells | 10-50 µM | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Effect | Dose | Reference(s) |
| Mouse (Phenylbenzoquinone-induced writhing) | Reduction of writhing (analgesia) | ED50 = 6.8 mg/kg | [1] |
| Mouse (KMG-4 glioma xenograft) | Reduction of tumor growth | 25 mg/kg | [1] |
| R6/1 Mouse Model of Huntington's Disease | Amelioration of motor coordination and balance dysfunction; Rescue of long-term memory deficit | 40 µg/kg/day (i.p. infusion for 28 days) | [2][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Radioligand Binding Assay for Prostanoid Receptors
This protocol is based on the methodology described by Abramovitz et al. (2000) for determining the binding affinities of compounds to recombinant human prostanoid receptors.
Experimental Workflow:
Caption: Workflow for radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK) 293(EBNA) cells are stably transfected to individually express one of the eight human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).
-
Cells are cultured in appropriate media and harvested.
-
Cell membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl with MgCl2 and EDTA) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Thawed cell membranes (containing a specific amount of protein, e.g., 5-20 µg) are incubated in a final volume of assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]PGE2 for EP receptors) is added to each well.
-
Varying concentrations of the unlabeled competitor ligand (SC-51089) are added to the wells to generate a competition curve.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of SC-51089 that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitor constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Glioma Cell Growth Inhibition Assay
This protocol is based on the methodology described by Matsuo et al. (2004) to evaluate the effect of SC-51089 on the growth of human glioma cells.
Protocol:
-
Cell Culture:
-
The human glioma cell line KMG-4 is used.
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Growth Assay (e.g., MTT Assay):
-
KMG-4 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of SC-51089 (e.g., ranging from 0.1 to 100 µM) or vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
At the end of the incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value, the concentration of SC-51089 that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log concentration of SC-51089 and fitting the data to a sigmoidal dose-response curve.
-
In Vivo KMG-4 Glioma Xenograft Model
This protocol is based on the methodology described by Matsuo et al. (2004) to assess the in vivo anti-tumor activity of SC-51089.
Protocol:
-
Animal Model:
-
Severe combined immunodeficient (SCID) mice are used to prevent rejection of the human tumor cells.
-
Animals are housed in a sterile environment with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
KMG-4 glioma cells are harvested from culture, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A specific number of cells (e.g., 5 x 10^6 cells) in a defined volume (e.g., 100 µL) are injected subcutaneously into the flank of each mouse.
-
-
Drug Administration:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups.
-
SC-51089 is prepared in a suitable vehicle (e.g., a solution of 0.5% carboxymethyl cellulose).
-
The drug is administered to the treatment group at a specified dose (e.g., 25 mg/kg) via a defined route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Tumor Growth Measurement:
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
-
Data Analysis:
-
The mean tumor volume for each group is plotted over time.
-
The efficacy of SC-51089 is determined by comparing the tumor growth in the treated group to that in the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.
-
In Vivo Phenylbenzoquinone-Induced Writhing Test for Analgesia
This protocol is based on the methodology described by Hallinan et al. (1993) to evaluate the analgesic effects of SC-51089.
Protocol:
-
Animal Model:
-
Male mice are typically used for this assay.
-
Animals are acclimatized to the testing environment before the experiment.
-
-
Drug Administration:
-
Mice are pre-treated with SC-51089 at various doses or the vehicle control. The route of administration is typically oral or intraperitoneal.
-
The drug is administered a specific time before the induction of writhing (e.g., 30-60 minutes).
-
-
Induction of Writhing:
-
A solution of phenylbenzoquinone (PBQ) in a suitable solvent (e.g., 5% ethanol in water) is injected intraperitoneally at a specific dose (e.g., 2 mg/kg).
-
-
Observation and Quantification:
-
Immediately after the PBQ injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a defined period (e.g., 5-25 minutes post-injection).
-
-
Data Analysis:
-
The mean number of writhes for each treatment group is calculated.
-
The percentage of inhibition of writhing is calculated for each dose of SC-51089 compared to the vehicle control group.
-
The ED50 (the dose that produces 50% of the maximal analgesic effect) is calculated from the dose-response curve.
-
In Vivo R6/1 Mouse Model of Huntington's Disease
This protocol is based on the methodology described by Anglada-Huguet et al. (2014) to investigate the effects of SC-51089 on motor and cognitive deficits in a mouse model of Huntington's disease.
Experimental Workflow:
Caption: Workflow for the R6/1 mouse model study.
Protocol:
-
Animal Model:
-
R6/1 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used. Wild-type littermates serve as controls.
-
Experiments are typically initiated when the mice are at an age where motor and cognitive deficits begin to manifest (e.g., 13 weeks old).
-
-
Drug Administration:
-
SC-51089 is dissolved in a suitable vehicle.
-
The drug is administered via continuous intraperitoneal infusion using surgically implanted osmotic mini-pumps to ensure stable drug levels.
-
The infusion is carried out for a specified duration (e.g., 28 days) at a dose of 40 µg/kg/day. Control animals receive vehicle-filled pumps.
-
-
Motor Coordination Assessment (Rotarod Test):
-
Motor coordination and balance are assessed using an accelerating rotarod apparatus.
-
Mice are placed on a rotating rod that gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Mice are typically trained on the apparatus for a few days before the actual test. The test is performed at regular intervals during the treatment period.
-
-
Long-Term Memory Assessment (Novel Object Recognition Test):
-
This test is used to evaluate recognition memory.
-
Habituation Phase: Mice are allowed to explore an empty open-field arena.
-
Training Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, mice are euthanized, and brain tissue (e.g., striatum and hippocampus) is collected.
-
Tissues can be analyzed for changes in synaptic markers (e.g., via Western blotting or immunohistochemistry) and the number of huntingtin nuclear inclusions.
-
Signaling Pathways and Downstream Effects
As previously described, the primary mechanism of action of SC-51089 is the blockade of the EP1 receptor and the subsequent inhibition of the Gq/PLC/Ca2+ signaling cascade. In addition to this core pathway, studies in specific cell types have revealed further downstream consequences of EP1 antagonism.
Modulation of Akt and EGFR Signaling in MDCK Cells
In Madin-Darby canine kidney (MDCK) cells, antagonism of the EP1 receptor with SC-51089 has been shown to increase cell growth. This effect is mediated through the activation of the Akt and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The proposed mechanism involves the EP1 receptor-mediated inhibition of Akt signaling. By blocking this inhibition, SC-51089 leads to increased phosphorylation and activation of both Akt and the EGFR, promoting cell proliferation.
Below is a diagram illustrating this proposed pathway.
Caption: Proposed SC-51089 mechanism in MDCK cells.
This comprehensive guide provides a detailed overview of the in vitro and in vivo effects of SC-51089, its mechanism of action, and the experimental protocols used for its characterization. The provided data and methodologies should serve as a valuable resource for the design and interpretation of future studies involving this important pharmacological tool.
References
- 1. SC 51089 (free base) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Partial depletion of striatal dopamine enhances penetrance of cognitive deficits in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for SC-51089 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1. Elevated levels of PGE2 and overexpression of its receptors are implicated in the progression of various cancers, promoting cell proliferation, migration, and survival. The EP1 receptor, a G-protein coupled receptor (GPCR), is coupled to the Gαq protein, initiating a signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). By selectively blocking the EP1 receptor, SC-51089 serves as a valuable tool for investigating the role of the PGE2/EP1 signaling pathway in cancer and other diseases, and as a potential therapeutic agent.
These application notes provide detailed protocols for utilizing SC-51089 in cell culture experiments to assess its effects on cell viability, migration, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
SC-51089 competitively binds to the EP1 receptor, preventing the binding of its natural ligand, PGE2. This blockade inhibits the Gαq-mediated activation of Phospholipase C (PLC), which in turn halts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium stores mediated by IP3 and the activation of Protein Kinase C (PKC) by DAG, are suppressed. This ultimately affects downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell proliferation and survival.[1][2][3][4]
Quantitative Data
The following table summarizes the key quantitative parameters of SC-51089 based on published research.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| EP1 Receptor | 1.3 µM | Recombinant prostanoid receptors | MedChemExpress |
| TP Receptor | 11.2 µM | Recombinant prostanoid receptors | MedChemExpress |
| EP3 Receptor | 17.5 µM | Recombinant prostanoid receptors | MedChemExpress |
| FP Receptor | 61.1 µM | Recombinant prostanoid receptors | MedChemExpress |
| In Vitro Efficacy | |||
| IC50 (Growth Inhibition) | ~1 µM | KMG-4 glioma cells | Cayman Chemical |
| Neuroprotective Concentration | 5 µM | MC65 human neuroblastoma cells | MedChemExpress |
Experimental Protocols
Preparation of SC-51089 Stock Solution
SC-51089 is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
SC-51089 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of SC-51089 by dissolving the appropriate amount of powder in sterile DMSO or ethanol. For example, to make 1 ml of a 10 mM stock solution of SC-51089 (Molecular Weight: 422.9 g/mol ), dissolve 4.23 mg in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of SC-51089 on the viability of cancer cell lines, such as KMG-4 glioma or MC65 neuroblastoma cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
KMG-4 glioma or MC65 neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
SC-51089 stock solution (10 mM in DMSO)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density. For glioma cell lines like KMG-4, a density of 2 x 10⁴ cells/well is a good starting point.[5] For neuroblastoma cells, a similar density can be used.[6] Adjust the seeding density based on the growth rate of the specific cell line to ensure they are in the logarithmic growth phase at the time of treatment.[7][8]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.[5]
-
-
Treatment:
-
Prepare serial dilutions of SC-51089 in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest SC-51089 treatment.
-
Carefully remove the medium from the wells and replace it with 100 µl of the medium containing the different concentrations of SC-51089 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]
-
-
MTT Assay:
-
After the incubation period, add 10 µl of MTT solution (5 mg/ml) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of SC-51089 to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of EP1 Signaling Pathway
This protocol describes how to assess the effect of SC-51089 on the phosphorylation status of key downstream proteins in the EP1 signaling pathway, such as PLC, PKC substrates, and ERK1/2.
Materials:
-
KMG-4 glioma or MC65 neuroblastoma cells
-
6-well cell culture plates
-
SC-51089 stock solution (10 mM in DMSO)
-
PGE2 (for stimulation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of SC-51089 (e.g., 1-10 µM) for 1-2 hours.
-
Stimulate the cells with PGE2 (e.g., 1 µM) for a short period (e.g., 5-30 minutes) to activate the EP1 pathway. Include a non-stimulated control.
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking. Recommended starting dilutions: phospho-specific antibodies at 1:1000, total protein antibodies at 1:1000-1:2000.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL reagent and capture the image with an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (β-actin or GAPDH) to ensure equal loading.
-
Cell Migration Assay (Transwell Assay)
This protocol is used to evaluate the effect of SC-51089 on the migratory capacity of cancer cells.
Materials:
-
KMG-4 glioma or MC65 neuroblastoma cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
SC-51089 stock solution (10 mM in DMSO)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet solution (for staining)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/ml.
-
Add the desired concentrations of SC-51089 or vehicle control to the cell suspension.
-
-
Assay Setup:
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 12-24 hours. The optimal incubation time should be determined empirically for each cell line.[25][26][27][28]
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Controlling for Off-Target Effects
When using small molecule inhibitors like SC-51089, it is crucial to consider and control for potential off-target effects. Here are some strategies to ensure the observed effects are specific to the inhibition of the EP1 receptor:
-
Dose-Response Analysis: Use the lowest effective concentration of SC-51089 that elicits the desired biological response to minimize the likelihood of engaging off-target proteins.
-
Use of Multiple Antagonists: Confirm key findings with a structurally different EP1 antagonist to ensure the observed phenotype is not due to the chemical scaffold of SC-51089.
-
Rescue Experiments: If SC-51089 inhibits a PGE2-mediated effect, attempt to rescue the phenotype by adding downstream signaling activators (e.g., a PKC activator like PMA) to bypass the inhibited receptor.
-
Genetic Approaches: Use siRNA or shRNA to knock down the expression of the EP1 receptor. The effect of SC-51089 should be diminished or absent in cells lacking the target protein.[29]
-
Control for Non-Specific Toxicity: At higher concentrations, some compounds can induce non-specific cytotoxicity. It is important to distinguish between targeted pharmacological effects and general toxicity by performing thorough dose-response curves and observing cell morphology.[30]
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-PLCbeta3 (Ser537) (D8K2R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-PLCbeta3 (Ser537) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-PKC Substrate Motif [(R/K)XpSX(R/K)] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 20. biocompare.com [biocompare.com]
- 21. Phospho-(Ser) PKC Substrate Antibody (#2261) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-PLC beta3 (Ser1105) Polyclonal Antibody (BS-3341R) [thermofisher.com]
- 23. Phospho-PKC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 24. Phospho-PLCbeta3 (Ser1105) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. neuroprobe.com [neuroprobe.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51089 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor, in mouse models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of SC-51089 in various disease contexts.
Mechanism of Action: EP1 Receptor Antagonism
SC-51089 exerts its pharmacological effects by selectively blocking the EP1 subtype of the prostaglandin E2 receptor. The binding of PGE2 to the Gq-coupled EP1 receptor typically initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels, which can contribute to various pathological processes, including neuroinflammation, excitotoxicity, and tumor growth. By antagonizing the EP1 receptor, SC-51089 inhibits these downstream signaling events.
Signaling Pathway of PGE2 via the EP1 Receptor
Caption: PGE2/EP1 signaling pathway and the inhibitory action of SC-51089.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of SC-51089 in various mouse models.
| Disease Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Huntington's Disease | R6/1 | 40 µg/kg/day | Intraperitoneal (i.p.) infusion via osmotic mini-pump | Continuous for 28 days | [1] |
| Glioma | KMG4 Xenograft | 25 mg/kg | Not specified | Not specified | [2] |
| Analgesia (Writhing Test) | Not specified | ED₅₀ = 6.8 mg/kg | Not specified (likely i.p. or s.c.) | Single dose | [2] |
Experimental Protocols
Protocol 1: Preparation of SC-51089 for In Vivo Administration
This protocol provides a general guideline for the preparation of SC-51089 for intraperitoneal and subcutaneous injections. Note: The optimal vehicle and concentration may vary depending on the specific experimental requirements and should be empirically determined.
Materials:
-
SC-51089 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of SC-51089 powder.
-
Prepare a stock solution by dissolving SC-51089 in 100% sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of SC-51089 in 1 mL of DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution. The stock solution should be clear.
-
-
Working Solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection (Example Formulation):
-
A common vehicle formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Calculation Example for a 25 mg/kg dose in a 20g mouse with an injection volume of 100 µL:
-
Required dose per mouse: 25 mg/kg * 0.02 kg = 0.5 mg
-
Required concentration of the working solution: 0.5 mg / 0.1 mL = 5 mg/mL
-
-
Preparation of 1 mL of a 5 mg/mL working solution:
-
From a 10 mg/mL stock in DMSO, take 500 µL.
-
To this, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 50 µL of sterile saline to reach a final volume of 1 mL.
-
-
The final solution should be clear and administered at room temperature. Prepare fresh on the day of use.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared SC-51089 working solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.
-
Secure the tail with your little finger against your palm to immobilize the lower body.
-
Gently tilt the mouse to a slight head-down position to allow the abdominal organs to move cranially.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Cleanse the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the SC-51089 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 3: Subcutaneous (s.c.) Injection in Mice
This protocol describes the standard procedure for subcutaneous injection in mice.
Materials:
-
Prepared SC-51089 working solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck, creating a "tent" of skin over the shoulders.
-
-
Injection Site Identification:
-
The injection site is typically in the loose skin over the back, between the shoulder blades.
-
-
Injection:
-
Cleanse the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the calculated volume of the SC-51089 solution. A small bleb should form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of irritation at the injection site.
-
Experimental Workflow for a Glioma Xenograft Study
Caption: Workflow for an in vivo glioma xenograft study with SC-51089.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, administration routes, and schedules based on their specific mouse model and experimental objectives. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
References
SC-51089 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] It has demonstrated utility in a variety of research contexts, including neuroprotection and oncology.[1][4][5] These application notes provide detailed information on the solubility of SC-51089 and protocols for its preparation and use in common experimental settings.
Physicochemical Properties and Solubility
SC-51089 is a crystalline solid.[6][7] For effective use in experiments, it is crucial to use the appropriate solvent to achieve the desired concentration. The solubility of SC-51089 in various common laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | ~65.3 mM | [6][7] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL - 100 mg/mL | ~43.5 mM - 217.7 mM | [2][6][7][8] |
| Ethanol | 30 mg/mL | ~65.3 mM | [6][7] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.1 mM | [6][7] |
Note: The molar concentration is calculated based on the molecular weight of SC-51089 hydrochloride (459.33 g/mol ).[2][6]
Mechanism of Action: EP1 Receptor Antagonism
SC-51089 exerts its biological effects by selectively blocking the EP1 prostanoid receptor. Prostaglandin E2, the natural ligand for this receptor, is a key mediator of various physiological and pathological processes, including inflammation, pain, and cancer progression. The binding of PGE2 to the Gq-coupled EP1 receptor typically leads to an increase in intracellular calcium levels. By antagonizing this interaction, SC-51089 can modulate these downstream signaling events.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of SC-51089 in a suitable organic solvent like DMSO.
Materials:
-
SC-51089 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of SC-51089 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is soluble up to 100 mM in DMSO.[2]
-
Dissolution: Vortex the solution until the SC-51089 is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[2]
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with SC-51089. Specific concentrations and incubation times should be optimized for your cell type and experimental question. In vitro studies have used concentrations ranging from 5 µM to 50 µM.[1][6][7]
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
SC-51089 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the SC-51089 stock solution. Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vehicle Control: Prepare a vehicle control by diluting the same volume of DMSO used for the highest concentration of SC-51089 in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS if necessary. Add the medium containing the desired concentrations of SC-51089 or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).[1]
-
Endpoint Analysis: Following incubation, proceed with your planned downstream analysis, such as cell viability assays, protein expression analysis, or functional assays.
In Vivo Studies
For in vivo experiments, SC-51089 can be administered through various routes, including intraperitoneal (i.p.) infusion.[1] A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and water.[8] The dosage will vary depending on the animal model and research question, with reported effective doses ranging from 40 µg/kg to 25 mg/kg.[1][6][7]
Selectivity Profile
SC-51089 exhibits high selectivity for the EP1 receptor over other prostanoid receptors. This is crucial for attributing observed biological effects specifically to the inhibition of EP1 signaling.
| Receptor | Ki (µM) | Reference |
| EP1 | 1.3 | [1][2][3] |
| TP | 11.2 | [1][2][3] |
| EP3 | 17.5 | [1][2][3] |
| FP | 61.1 | [1][2][3] |
| EP2 | >100 | [2][3] |
| EP4 | >100 | [2][3] |
| DP | >100 | [2][3] |
Conclusion
SC-51089 is a valuable research tool for investigating the role of the EP1 receptor in various biological processes. Proper handling, including the use of appropriate solvents for dissolution and adherence to established protocols, is essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers utilizing SC-51089 in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]
- 4. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
Application Notes and Protocols for SC-51089 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Emerging research has highlighted the significant role of the PGE2-EP1 signaling pathway in the pathophysiology of neurodegenerative diseases and ischemic brain injury.[1][2][3] Activation of the EP1 receptor is linked to increased intracellular calcium levels, excitotoxicity, and neuroinflammation, all of which contribute to neuronal cell death.[1][2] By blocking this receptor, SC-51089 offers a promising therapeutic strategy for neuroprotection.
These application notes provide a comprehensive overview and detailed protocols for utilizing SC-51089 in various in vitro and in vivo neuroprotection assays. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of SC-51089 and similar compounds.
Mechanism of Action
SC-51089 exerts its neuroprotective effects primarily by antagonizing the EP1 receptor, a G-protein coupled receptor.[1][3] The binding of PGE2 to the EP1 receptor typically initiates a signaling cascade that leads to the release of intracellular calcium.[1] Excessive activation of this pathway, particularly in the context of neurological insults such as amyloid-beta (Aβ) toxicity or ischemia, contributes to neuronal damage.[1][2] SC-51089 blocks this interaction, thereby mitigating the downstream detrimental effects.[1][2] Furthermore, studies have indicated that the neuroprotective action of SC-51089 involves the modulation of the PTEN/AKT survival pathway.[4]
Figure 1: Signaling pathway of SC-51089-mediated neuroprotection.
Data Presentation
The neuroprotective efficacy of SC-51089 has been quantified in various preclinical models. The following tables summarize key findings for easy comparison.
Table 1: In Vitro Neuroprotection Data for SC-51089
| Model System | Insult | SC-51089 Concentration (µM) | Outcome Measure | Result | Reference |
| Human Neuroblastoma (MC65) | Amyloid-β (Aβ) Toxicity | Not specified | Cell Viability | ~50% reduction in Aβ neurotoxicity | [1][5] |
| Murine Primary Cortical Neurons | Synthetic Aβ₁₋₄₂ | 10 | Cell Viability | 70.8 ± 2.1% viability | [1] |
| 20 | Cell Viability | 72.1 ± 1.3% viability | [1] | ||
| Higher Concentration | Cell Viability | 84.8 ± 2.3% viability | [1] | ||
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 | Reduction in Cell Death | 28 ± 2% reduction in hippocampal damage | [4] |
| Neuronal-enriched cultures | NMDA | Not specified | Neuronal Survival | Neuroprotective | [6] |
| Mixed neuronal cultures | NMDA | Not specified | Neuronal Survival | Not neuroprotective | [6] |
Table 2: In Vivo Neuroprotection Data for SC-51089
| Animal Model | Insult | SC-51089 Dosage (µg/kg, i.p.) | Outcome Measure | Result | Reference |
| Mouse | Transient Focal Cerebral Ischemia (MCAO) | 5 | Infarct Volume Reduction | -33% ± 7% | [2][7] |
| 10 | Infarct Volume Reduction | -50% ± 8% | [2][7][8] | ||
| 20 | Infarct Volume Reduction | No significant difference from 10 µg/kg | [2][7] | ||
| Mouse | Permanent Focal Cerebral Ischemia (MCAO) | 10 | Infarct Volume Reduction | -39% ± 7% | [2][8] |
| Rat | Transient Focal Cerebral Ischemia (MCAO) | Not specified | Cortical Infarct Volume Reduction | -52% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Neuroprotection Assay Against Amyloid-β Toxicity in Primary Cortical Neurons
This protocol is adapted from studies investigating the effect of SC-51089 on Aβ-induced neurotoxicity.[1][5]
1. Materials:
- SC-51089
- Synthetic Amyloid-β₁₋₄₂ peptide
- Primary cortical neuron cultures (e.g., from E15-E17 mouse embryos)
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated culture plates
- Cell viability assay reagent (e.g., MTT or Calcein-AM)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Phosphate-buffered saline (PBS)
2. Experimental Workflow:
Figure 2: Experimental workflow for in vitro Aβ toxicity assay.
3. Procedure:
- Neuron Preparation: Isolate and culture primary cortical neurons from embryonic mice on poly-D-lysine coated plates. Maintain in Neurobasal medium with supplements.
- Aβ Preparation: Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating at 37°C for 3 days.[10]
- SC-51089 Preparation: Prepare a stock solution of SC-51089 in DMSO. Further dilute in culture medium to final desired concentrations (e.g., 10, 20 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
- Treatment: After 7-10 days in culture, pre-treat the neurons with varying concentrations of SC-51089 for 1-2 hours.
- Induction of Toxicity: Add the prepared aggregated Aβ₁₋₄₂ to the culture medium at a final concentration known to induce significant cell death.
- Incubation: Incubate the treated cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Measure cell viability using a standard assay such as the MTT assay. Read the absorbance at the appropriate wavelength.
- Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Compare the viability of cells treated with SC-51089 and Aβ to those treated with Aβ alone.
Protocol 2: In Vivo Neuroprotection Assay in a Mouse Model of Focal Cerebral Ischemia
This protocol is a generalized procedure based on studies using the middle cerebral artery occlusion (MCAO) model.[2][8][11]
1. Materials:
- SC-51089
- Sterile saline or other appropriate vehicle
- Male C57BL/6 mice (or other suitable strain)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for MCAO
- Laser Doppler flowmeter to monitor cerebral blood flow
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
- Brain matrix for slicing
2. Experimental Procedure:
- Animal Preparation: Acclimatize mice to the laboratory conditions. Anesthetize the mouse and maintain body temperature at 37°C.
- Induction of Ischemia (MCAO): Perform transient MCAO by inserting a filament to occlude the middle cerebral artery for a defined period (e.g., 60 minutes). Confirm occlusion and reperfusion using a laser Doppler flowmeter.
- SC-51089 Administration: Prepare SC-51089 in a suitable vehicle. Administer SC-51089 via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 10, 20 µg/kg). Administration can be performed before, during, or after the ischemic insult to assess the therapeutic window.[2][7] A common protocol involves administration 5 minutes after reperfusion and then twice daily.[7]
- Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care. Neurological deficit scoring can be performed at various time points.[11]
- Infarct Volume Assessment: After a set survival period (e.g., 3 days), euthanize the mice and perfuse with saline.[7] Remove the brains and slice them into coronal sections.
- TTC Staining: Incubate the brain slices in a 2% TTC solution to visualize the infarct area (infarcted tissue remains white, while viable tissue stains red).
- Data Analysis: Capture images of the stained sections and quantify the infarct volume using image analysis software. Express the infarct volume as a percentage of the total brain volume or the contralateral hemisphere volume. Compare the infarct volumes between the SC-51089-treated and vehicle-treated groups.
Concluding Remarks
SC-51089 has demonstrated significant neuroprotective effects in a range of preclinical models of neurodegenerative diseases and ischemic stroke.[1][2][4][8] Its mechanism of action, centered on the antagonism of the EP1 receptor, presents a targeted approach to mitigating neuronal damage.[1][3] The protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of SC-51089 and to explore the role of the PGE2-EP1 signaling pathway in neurological disorders. Careful consideration of experimental design, including appropriate controls and endpoint measures, is crucial for obtaining robust and reproducible data.
References
- 1. Antagonism of Neuronal Prostaglandin E2 Receptor Subtype 1 Mitigates Amyloid β Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ideaconnection.com [ideaconnection.com]
- 4. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of neuronal prostaglandin E(2) receptor subtype 1 mitigates amyloid β neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detrimental role of the EP1 prostanoid receptor in blood-brain barrier damage following experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cannabinoid Type 1 Receptor Antagonist Impairs Spatial Memory and Increases the Tau Gene Expression in an Animal Model of the Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SC-51089 Administration in a Glioma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is an aggressive and challenging primary brain tumor with a poor prognosis. The prostaglandin E2 (PGE2) signaling pathway has been implicated in glioma cell proliferation and tumor progression. Elevated expression of cyclooxygenase-2 (COX-2), a key enzyme in PGE2 synthesis, is observed in glioma tissues. SC-51089 is a selective antagonist of the prostaglandin E2 receptor subtype EP1. Research has shown that antagonizing the EP1 receptor can inhibit the growth of glioma cell lines in vitro and slow tumor growth in vivo, suggesting that EP1 receptor antagonists like SC-51089 may be potential therapeutic agents for glioma.[1][2][3][4]
These application notes provide a comprehensive overview of the administration of SC-51089 in a glioma xenograft model, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on available literature.
Mechanism of Action of SC-51089 in Glioma
SC-51089 exerts its anti-glioma effects by selectively blocking the EP1 receptor, one of the four subtypes of PGE2 receptors. The binding of PGE2 to the EP1 receptor, which is coupled to Gαq proteins, leads to the activation of phospholipase C (PLC). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), promoting cell proliferation and survival. By inhibiting this pathway, SC-51089 can impede glioma cell growth.[2]
Caption: PGE2 signaling pathway in glioma and the inhibitory action of SC-51089.
In Vivo Efficacy of SC-51089 in a Glioma Xenograft Model
While the full quantitative data from the pivotal study by Ohnishi et al. (2004) is not publicly available, the research concluded that SC-51089 slowed tumor growth in vivo when tested in a KMG4 human glioma xenograft model using SCID mice.[1]
Table 1: Summary of In Vivo Study Findings
| Parameter | Finding | Reference |
| Drug | SC-51089 | Ohnishi et al., 2004[1] |
| Cell Line | KMG4 (human glioma) | Ohnishi et al., 2004[1] |
| Animal Model | SCID mice | Ohnishi et al., 2004[1] |
| Primary Outcome | Slowed tumor growth | Ohnishi et al., 2004[1] |
Experimental Protocols
The following are representative protocols for establishing and evaluating the efficacy of SC-51089 in a glioma xenograft model, based on established methodologies in the field.
Cell Culture
-
Cell Line: KMG4 human glioma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Glioma Xenograft Establishment (Subcutaneous Model)
-
Cell Preparation:
-
Harvest KMG4 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 cells/100 µL.
-
-
Implantation:
-
Anesthetize the SCID mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor animal weight and overall health status regularly.
-
SC-51089 Administration
-
Drug Preparation: The specific formulation and vehicle for in vivo administration of SC-51089 are not detailed in the available literature. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform a tolerability study to determine the maximum tolerated dose.
-
Treatment Groups:
-
Vehicle control group.
-
SC-51089 treatment group(s) at varying doses.
-
-
Administration: The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule (e.g., daily, twice daily) need to be optimized based on the drug's pharmacokinetic properties and the tolerability study.
-
Initiation of Treatment: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Endpoint and Data Analysis
-
Euthanasia: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if the animal shows signs of significant distress.
-
Data Collection:
-
Tumor volumes
-
Animal body weights
-
Survival data
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to compare tumor growth between the control and treatment groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
Caption: A representative workflow for evaluating SC-51089 in a glioma xenograft model.
Data Presentation
Table 2: Representative Data Structure for Tumor Volume Measurement
| Day | Control Group (Vehicle) Mean Tumor Volume (mm³) ± SEM | SC-51089 Group Mean Tumor Volume (mm³) ± SEM |
| 0 | 100 ± 10 | 100 ± 10 |
| 3 | 150 ± 15 | 130 ± 12 |
| 6 | 250 ± 25 | 190 ± 20 |
| 9 | 400 ± 40 | 280 ± 30 |
| 12 | 600 ± 60 | 400 ± 45 |
| 15 | 850 ± 80 | 550 ± 55 |
Table 3: Representative Data Structure for Animal Weight
| Day | Control Group (Vehicle) Mean Body Weight (g) ± SEM | SC-51089 Group Mean Body Weight (g) ± SEM |
| 0 | 20.0 ± 0.5 | 20.1 ± 0.4 |
| 3 | 20.2 ± 0.5 | 20.3 ± 0.5 |
| 6 | 20.5 ± 0.6 | 20.4 ± 0.5 |
| 9 | 20.3 ± 0.7 | 20.2 ± 0.6 |
| 12 | 19.8 ± 0.8 | 19.9 ± 0.7 |
| 15 | 19.5 ± 0.9 | 19.7 ± 0.8 |
Conclusion
SC-51089, as a selective EP1 receptor antagonist, presents a targeted approach for inhibiting glioma growth. The available evidence indicates its efficacy in slowing tumor progression in a preclinical glioma xenograft model. The provided protocols offer a framework for conducting further in vivo studies to quantify the anti-tumor effects of SC-51089 and to elucidate its therapeutic potential for the treatment of glioblastoma. Further research is warranted to establish optimal dosing regimens and to explore potential combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic analysis in patients with newly diagnosed glioblastomas treated with interferon-beta plus temozolomide in comparison with temozolomide alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licochalcone A attenuates glioma cell growth in vitro and in vivo through cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51089 in the R6/1 Huntington's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SC-51089, a selective prostaglandin E2 (PGE2) EP1 receptor antagonist, in the R6/1 transgenic mouse model of Huntington's disease (HD). The information is based on preclinical research demonstrating the therapeutic potential of SC-51089 in ameliorating motor and cognitive deficits associated with HD.
Introduction
Huntington's disease is a progressive neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric disturbances.[1] The R6/1 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, recapitulates many of the key features of HD.[2] SC-51089 is a selective antagonist of the prostaglandin E2 EP1 receptor.[1] Research has shown that chronic administration of SC-51089 to R6/1 mice can improve motor coordination, rescue long-term memory deficits, enhance the expression of synaptic markers, and reduce the number of mutant huntingtin (mHtt) nuclear inclusions in the striatum and hippocampus.[1]
Mechanism of Action
SC-51089 exerts its neuroprotective effects by blocking the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a Gq-protein coupled receptor that, upon activation by PGE2, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels. In the context of neurodegenerative diseases like Huntington's, excessive activation of the EP1 receptor is thought to contribute to neuronal damage. By antagonizing this receptor, SC-51089 is believed to mitigate the downstream pathological effects.
References
- 1. Longitudinal analysis of the behavioural phenotype in R6/1 (C57BL/6J) Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51089 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] It is a valuable tool for investigating the role of the PGE2/EP1 signaling pathway in various physiological and pathological processes. This document provides detailed application notes and protocols for the dissolution and use of SC-51089 in in vitro research settings, with a focus on ensuring accurate and reproducible results.
Physicochemical Properties and Solubility
SC-51089 is supplied as a crystalline solid.[3] For in vitro studies, it is crucial to start with a properly prepared stock solution. SC-51089 exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[3]
Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethylformamide (DMF) | 30 mg/mL[1][2][3] | 65.3 mM |
| Ethanol | 30 mg/mL[1][2][3] | 65.3 mM |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][2][3] | 43.5 mM |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][2][3] | 1.1 mM |
Molecular Weight of SC-51089 (monohydrochloride): 459.3 g/mol [1][2]
Experimental Protocols
A. Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
SC-51089 powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of SC-51089 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.593 mg of SC-51089.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the SC-51089 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Sterilization (Optional but Recommended): For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. A stock solution stored at -20°C is stable for at least 6 months.
B. Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM SC-51089 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Recommended): To avoid precipitation of the hydrophobic compound when transferring from a high concentration of organic solvent to an aqueous medium, a serial dilution is recommended.
-
Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Final Dilution:
-
Add the appropriate volume of the 1 mM intermediate stock solution to the pre-warmed cell culture medium to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the cell culture medium.
-
Alternatively, to minimize the final DMSO concentration, you can directly dilute the 10 mM stock solution. To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately after adding the DMSO stock, gently vortex or invert the tube to ensure homogenous mixing and prevent precipitation.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples. For the direct dilution example above, the vehicle control would be cell culture medium with 0.1% DMSO.
-
Usage: Use the freshly prepared working solution immediately for your in vitro assay. It is not recommended to store aqueous working solutions.
SC-51089 Mechanism of Action and Signaling Pathway
SC-51089 is a selective antagonist of the Prostaglandin E2 Receptor Subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51089 Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] It demonstrates neuroprotective activities and has been utilized in in vivo studies to investigate its therapeutic potential in various disease models, including cerebral ischemia and Huntington's disease.[1][2] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of SC-51089 in mice, including vehicle preparation, dosing guidelines, and the experimental workflow.
Mechanism of Action
SC-51089 functions by selectively blocking the EP1 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, PGE2, to the EP1 receptor typically initiates a signaling cascade that leads to an increase in intracellular calcium levels. By antagonizing this receptor, SC-51089 inhibits these downstream effects.
Quantitative Data Summary
The following table summarizes the reported dosages and administration details for SC-51089 in mice.
| Parameter | Value | Species | Disease Model | Vehicle | Reference |
| Dosage Range (Bolus IP) | 5 - 20 µg/kg | Mouse | Focal Cerebral Ischemia | Sterile Water (ddH₂O) | [2] |
| Infusion Dosage (IP) | 40 µg/kg/day | Mouse | Huntington's Disease | Not specified (osmotic mini-pump) | [1] |
| Maximum IP Injection Volume | 10 mL/kg | Mouse | General Guideline | - | [3] |
| Recommended Needle Gauge | 25 - 27 G | Mouse | General Guideline | - |
Experimental Protocols
Materials
-
SC-51089 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (26 G or 27 G)
-
Animal scale
-
70% Ethanol
Vehicle Preparation Protocol (2% DMSO in Saline)
Due to the poor aqueous solubility of SC-51089, a co-solvent vehicle is recommended for bolus intraperitoneal injections. A vehicle of 2% DMSO in sterile saline is a common and effective choice for many preclinical studies.
-
Prepare a stock solution of SC-51089 in DMSO.
-
Calculate the required amount of SC-51089 and DMSO to create a concentrated stock solution. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of SC-51089 in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the final injection solution.
-
On the day of injection, dilute the DMSO stock solution with sterile saline to achieve the final desired concentration of SC-51089 and a final DMSO concentration of 2%.
-
Example Calculation for a 10 µg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg:
-
Total dose = 10 µg/kg * 0.025 kg = 0.25 µg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Final concentration of SC-51089 = 0.25 µg / 0.25 mL = 1 µg/mL
-
To prepare 1 mL of this final solution with 2% DMSO:
-
Take 20 µL of the 1 mg/mL SC-51089 stock in DMSO.
-
Add 980 µL of sterile saline.
-
This will result in a final SC-51089 concentration of 20 µg/mL and a final DMSO concentration of 2%. Adjust the stock concentration or dilution factor as needed to achieve the desired final concentration.
-
-
-
Vortex the final solution immediately before administration to ensure homogeneity.
-
Note: It is crucial to perform a small-scale solubility test with your specific batch of SC-51089 and chosen vehicle to ensure complete dissolution before administering to animals.
Intraperitoneal Injection Protocol in Mice
-
Animal Preparation:
-
Weigh the mouse accurately on a calibrated scale to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Administration:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Use a new sterile syringe and needle (26 G or 27 G) for each animal.
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the SC-51089 solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Visualizations
Caption: Experimental workflow for SC-51089 intraperitoneal injection.
Caption: Simplified signaling pathway of the EP1 receptor and the antagonistic action of SC-51089.
References
Application Notes and Protocols for SC-51089 in Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor implicated in various physiological and pathological processes within the central nervous system (CNS), including neuroinflammation and excitotoxicity. Antagonism of the EP1 receptor by SC-51089 has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury, making it a valuable tool for neuroscience research and a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.
These application notes provide a comprehensive overview of the use of SC-51089 in neuronal cultures, including effective concentrations, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy of SC-51089 in Neuroprotection
The following table summarizes the effective concentrations of SC-51089 and its observed neuroprotective effects in various experimental models.
| Model System | Insult/Toxin | SC-51089 Concentration | Observed Effect | Reference |
| Murine Primary Cortical Neurons | Amyloid β (Aβ)1-42 | 10 µM | Partially protected against Aβ-induced neurotoxicity. | [1] |
| Murine Primary Cortical Neurons | Amyloid β (Aβ)1-42 | 20 µM | Partially protected against Aβ-induced neurotoxicity, similar to 10 µM. | [1] |
| Human Neuroblastoma (MC65) cells | C99 overexpression (Aβ production) | Not specified | Reduced Aβ neurotoxicity by approximately 50%. | [1] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Reduced hippocampal damage by 28 ± 2% and counteracted the reduction in AKT activity.[2] | |
| Neuronal Cultures | N-methyl-D-aspartic acid (NMDA) | Not specified | Attenuates Ca2+ overload.[3] | |
| In vivo: Mouse model of focal cerebral ischemia | Middle Cerebral Artery Occlusion (MCAO) | 5 µg/kg (i.p.) | Reduced infarct volume by 33% ± 7%.[4] | |
| In vivo: Mouse model of focal cerebral ischemia | Middle Cerebral Artery Occlusion (MCAO) | 10 µg/kg (i.p.) | Maximally reduced infarct volume by 50% ± 8%.[4] | |
| In vivo: Mouse model of focal cerebral ischemia | Middle Cerebral Artery Occlusion (MCAO) | 20 µg/kg (i.p.) | Infarct volume reduction was not significantly different from the 10 µg/kg dose.[4] |
Signaling Pathways
SC-51089 exerts its neuroprotective effects primarily through the blockade of the EP1 receptor, which in turn modulates downstream signaling cascades initiated by excitotoxic or inflammatory stimuli.
EP1 Receptor Signaling Pathway in Neurotoxicity
Prostaglandin E2 (PGE2), often upregulated during neuroinflammation, binds to the EP1 receptor, a Gq-protein coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+ can exacerbate the Ca2+ overload induced by excitotoxic stimuli like NMDA receptor activation, leading to neuronal cell death.
References
- 1. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ideaconnection.com [ideaconnection.com]
Application Notes and Protocols for SC-51089 Stability in Solution for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability of SC-51089 in solution, essential for designing and executing reliable long-term experiments. This document includes solubility data, storage recommendations, a detailed protocol for assessing long-term stability, and an overview of its primary signaling pathway.
Introduction to SC-51089
SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3] It is a valuable tool for investigating the role of the EP1 receptor in various physiological and pathological processes, including pain, inflammation, and neurodegeneration.[2][3] Accurate assessment of its stability in solution is critical for ensuring the validity and reproducibility of experimental results over time.
Solubility and Recommended Storage of SC-51089
Proper dissolution and storage are paramount for maintaining the integrity of SC-51089 throughout the duration of an experiment.
Data Presentation: Solubility and Stock Solution Stability
| Solvent | Solubility | Recommended Storage of Stock Solution | Stability of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1][2], soluble to 100 mM | -20°C or -80°C[4] | Up to 1 month at -20°C, up to 6 months at -80°C[4] |
| Ethanol | ~30 mg/mL[1][2] | -20°C or -80°C | Data not explicitly available; general recommendation is to store at low temperatures and use promptly. |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] | -20°C or -80°C | Data not explicitly available; general recommendation is to store at low temperatures and use promptly. |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1][2] | Use immediately | Not recommended for storage for more than one day[1] |
| Water | Soluble up to 25 mg/mL (see protocol)[5] | -20°C | Solutions in distilled water may be stored at -20°C for up to 3 months[5] |
Note: The solid form of SC-51089 is stable for at least four years when stored at -20°C.[1][3] For maximum solubility in aqueous buffers, it is recommended to first dissolve SC-51089 in an organic solvent like ethanol and then dilute with the aqueous buffer.[1]
Signaling Pathway of SC-51089
SC-51089 exerts its effects by blocking the EP1 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, PGE2, to the EP1 receptor typically leads to an increase in intracellular calcium levels. By antagonizing this receptor, SC-51089 inhibits these downstream signaling events.
Caption: SC-51089 blocks the PGE2-EP1 receptor signaling cascade.
Experimental Protocols
Protocol 1: Preparation of SC-51089 Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of SC-51089 for use in long-term experiments.
Materials:
-
SC-51089 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of solid SC-51089 to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required volume of DMSO to achieve the desired concentration. The molecular weight of SC-51089 is 459.33 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of SC-51089.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage of Stock Solution: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately. Do not store aqueous working solutions for more than one day.[1]
-
Protocol 2: Long-Term Stability Assessment of SC-51089 in Solution
This protocol provides a framework for evaluating the stability of SC-51089 in a specific solvent and storage condition over time. This is a crucial step to validate its use in long-term experimental setups. The principles are based on established guidelines for stability testing of small molecules.[6][7]
Objective: To determine the degradation profile of SC-51089 in a chosen solvent at a specific temperature over an extended period.
Materials:
-
SC-51089 stock solution (prepared as in Protocol 1)
-
Chosen solvent for stability testing (e.g., DMSO, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Validated HPLC method for SC-51089 quantification
-
Temperature-controlled storage unit (e.g., incubator, refrigerator, freezer)
-
Sterile, amber glass vials or other non-reactive containers
Experimental Workflow:
Caption: Workflow for assessing the long-term stability of SC-51089.
Procedure:
-
Preparation of Stability Samples:
-
Prepare a solution of SC-51089 in the solvent of interest at the highest concentration to be used in experiments.
-
Dispense equal volumes of this solution into multiple amber glass vials. Prepare enough vials for all planned time points, with triplicates for each time point.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take three vials for the initial analysis.
-
Analyze the concentration of SC-51089 in each vial using a validated, stability-indicating HPLC method. The peak area of the parent compound at Time 0 will serve as the 100% reference.
-
-
Storage:
-
Place the remaining vials in the selected storage condition (e.g., 4°C, 25°C, 37°C). Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from storage.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the concentration of SC-51089 by HPLC as done for the Time 0 samples.
-
-
Data Analysis:
-
For each time point, calculate the average peak area of SC-51089 from the three replicate vials.
-
Determine the percentage of the remaining SC-51089 by comparing the average peak area at each time point to the average peak area at Time 0.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Acceptance Criteria: A common acceptance criterion for stability is the retention of at least 90% of the initial concentration of the compound. However, the acceptable level of degradation should be defined based on the specific requirements of the experiment.
Conclusion and Recommendations
While SC-51089 is stable as a solid, its stability in solution, particularly in aqueous media, is limited. For long-term experiments, it is imperative to use freshly prepared working solutions from frozen stock solutions. When the stability of SC-51089 in the experimental medium over the entire duration of the experiment is a concern, a stability study as outlined in Protocol 2 should be performed under the specific experimental conditions. This will ensure that the observed effects are attributable to the active compound and not its potential degradants.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
SC-51089 off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SC-51089 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary target?
SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand PGE2, primarily couples to Gq and leads to an increase in intracellular calcium levels.[1][2][3]
Q2: What are the known off-targets of SC-51089?
SC-51089 exhibits selectivity for the EP1 receptor. However, at higher concentrations, it can interact with other prostanoid receptors. It is important to consider these potential off-target effects when designing experiments and interpreting data.
Q3: What is the recommended solvent for preparing SC-51089 stock solutions?
SC-51089 is soluble in several organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: I am observing a discrepancy between the reported biochemical IC50 and the potency of SC-51089 in my cell-based assay. What could be the reason?
Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the culture medium.
-
Protein Binding: SC-51089 may bind to proteins in the cell culture serum or to intracellular proteins, reducing the free concentration available to bind to the EP1 receptor.
-
Efflux Pumps: Cells may actively transport the compound out via efflux pumps, lowering its intracellular concentration.
-
Compound Stability: SC-51089 may be unstable in the cell culture medium over the duration of the experiment.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in my cell-based assay.
Possible Cause & Troubleshooting Steps:
-
Compound Precipitation:
-
Observation: You may see visible precipitate in your culture wells, or your results are not dose-dependent.
-
Solution: Check the solubility of SC-51089 in your final assay medium. Prepare fresh dilutions from your DMSO stock for each experiment. Consider reducing the final concentration of SC-51089 if precipitation is observed.
-
-
Cell Health:
-
Observation: High levels of cell death or morphological changes in all treatment groups, including the vehicle control.
-
Solution: Ensure your cells are healthy and not passaged too many times. Optimize cell seeding density. Check for mycoplasma contamination.
-
-
Inconsistent Agonist Stimulation:
-
Observation: Variable response to the EP1 agonist (e.g., PGE2) in your control wells.
-
Solution: Ensure the agonist is properly stored and prepared fresh. Optimize the concentration of the agonist to achieve a consistent and robust response.
-
Problem 2: Suspected off-target effects are confounding my results.
Possible Cause & Troubleshooting Steps:
-
High Compound Concentration:
-
Observation: The observed phenotype is only present at high concentrations of SC-51089, which are significantly higher than its Ki for the EP1 receptor.
-
Solution: Perform a dose-response experiment to determine the minimal effective concentration. Refer to the selectivity profile of SC-51089 to assess which off-targets might be engaged at higher concentrations.
-
-
Confirmation of On-Target Effect:
-
Observation: It is unclear if the observed cellular response is due to the inhibition of the EP1 receptor or an off-target.
-
Solution:
-
Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the EP1 receptor. If the phenotype of SC-51089 treatment is lost or reduced in the knockdown/knockout cells, it confirms an on-target effect.
-
Rescue experiment: If possible, overexpress a resistant mutant of the EP1 receptor that SC-51089 cannot bind to. If the phenotype is reversed, it confirms the on-target effect.
-
Data Presentation
Table 1: Selectivity Profile of SC-51089
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
| EP2 | >100 |
| EP4 | >100 |
| DP | >100 |
| IP | >100 |
Data compiled from multiple sources.[1][2][3]
Table 2: Solubility of SC-51089
| Solvent | Solubility |
| DMSO | ~100 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine SC-51089 Potency
This protocol is designed to measure the ability of SC-51089 to inhibit PGE2-induced calcium mobilization in cells expressing the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SC-51089
-
PGE2 (or other suitable EP1 agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the EP1-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of SC-51089 in HBSS at 2x the final desired concentration.
-
Wash the cells gently with HBSS.
-
Add the SC-51089 dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the PGE2 solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2 minutes).
-
After establishing a baseline reading for 10-20 seconds, inject the PGE2 solution into the wells.
-
Continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition for each well.
-
Plot the response against the concentration of SC-51089.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the EP1 receptor.
Caption: Troubleshooting workflow for SC-51089 in cell-based assays.
Caption: Experimental workflow for characterizing SC-51089.
References
Technical Support Center: SC-51089 Efficacy in Co-cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of microglia on the efficacy of SC-51089 in co-culture systems.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary mechanism of action?
SC-51089 is a selective antagonist for the prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its primary mechanism of action is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways that are often associated with inflammation, pain, and excitotoxic neuronal death.[2] In neuronal contexts, SC-51089 has been shown to be neuroprotective.[1]
Q2: How does the EP1 receptor signal downstream of PGE2 binding?
The EP1 receptor is a G-protein coupled receptor. Upon binding PGE2, it primarily signals through the Gq alpha subunit, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade can contribute to neuronal hyperexcitability and cell death under pathological conditions.[3][4][5]
Q3: What is the observed impact of microglia on the neuroprotective efficacy of SC-51089?
Studies have shown that the presence of microglia can significantly reduce or completely abrogate the neuroprotective effects of SC-51089.[2] In neuron-enriched cultures, SC-51089 effectively protects against excitotoxicity. However, in co-cultures containing microglia, this protective effect is lost, suggesting that microglia release soluble factors that counteract the drug's efficacy.[2]
Q4: What are the potential microglia-secreted factors that could interfere with SC-51089 efficacy?
Activated microglia can release a variety of molecules that may be neurotoxic and could potentially interfere with the neuroprotective action of SC-51089. These include pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, reactive oxygen species (ROS), nitric oxide (NO), and glutamate.[6][7][8] The specific factors responsible for inhibiting SC-51089's effects would need to be determined experimentally, for instance, by analyzing the conditioned media from activated microglia.[9]
Q5: What are the key experimental readouts to assess the impact of microglia on SC-51089 efficacy?
The primary readouts include:
-
Neuronal Viability: To quantify the neuroprotective effect of SC-51089. This can be measured using assays such as the Lactate Dehydrogenase (LDH) release assay, or by using fluorescent viability dyes like Calcein-AM and Propidium Iodide.[10][11][12][13]
-
Microglial Activation: To characterize the state of the microglia in the co-culture. This is typically assessed by immunocytochemistry for specific markers like Iba1 (general microglia marker, upregulated upon activation) and CD68 (a marker for phagocytic, activated microglia).[14][15][16][17] Morphological analysis can also be used, as activated microglia retract their processes and adopt an amoeboid shape.[15][18]
-
Cytokine Profile: To identify the soluble factors released by microglia. This can be done by collecting the conditioned media and analyzing it using techniques like ELISA or cytokine arrays.[9]
Troubleshooting Guides
Problem 1: Inconsistent or no neuroprotective effect of SC-51089 in neuron-only cultures.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the final concentration of SC-51089. Perform a dose-response curve to determine the optimal neuroprotective concentration for your specific neuronal culture system and excitotoxic insult. |
| Drug Instability | Ensure proper storage of SC-51089 stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Off-Target Effects | While SC-51089 is selective for the EP1 receptor, high concentrations may lead to off-target effects.[1] Use the lowest effective concentration determined from your dose-response studies. |
| Severity of Excitotoxic Insult | The level of the neurotoxic stimulus (e.g., NMDA, glutamate) may be too high, overwhelming any potential protective effect. Titrate the concentration of the excitotoxin to achieve a consistent level of neuronal death (e.g., 50-70%) in control wells. |
| Poor Neuronal Health | Ensure the primary neuronal cultures are healthy and have well-developed processes before initiating the experiment. Assess baseline cell viability. |
Problem 2: High variability in neuronal death in co-cultures.
| Possible Cause | Troubleshooting Step |
| Inconsistent Microglia to Neuron Ratio | The ratio of microglia to neurons is critical.[19][20] Ensure accurate cell counting for both cell types before plating. A typical ratio to start with is 1:3 or 1:4 (microglia to neurons). |
| Microglial Activation State | Microglia may be in different activation states at the start of the experiment. Ensure consistent microglia isolation and culture protocols. Allow microglia to settle and return to a resting state before initiating the experiment. You can assess their baseline activation state via morphology or marker expression. |
| Uneven Cell Plating | Ensure both neurons and microglia are evenly distributed across the wells. For direct co-cultures, mix the cell suspension gently before plating. For transwell co-cultures, ensure the insert is properly placed. |
| Edge Effects in Multi-well Plates | Cell viability can be affected in the outer wells of a multi-well plate. To minimize this, do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Problem 3: Difficulty in distinguishing microglia from neurons for analysis.
| Possible Cause | Troubleshooting Step |
| Overlapping Morphologies | In some culture conditions, distinguishing cell types by morphology alone can be challenging. |
| Lack of Specific Markers | Use immunocytochemistry with cell-type-specific markers to differentiate the populations. For neurons, use markers like MAP2 or NeuN. For microglia, use Iba1 or TMEM119.[15][16] |
| Transwell System | For experiments focusing on soluble factors, use a transwell co-culture system.[2][21][22] This physically separates the microglia (in the insert) from the neurons (in the well below), allowing for easy analysis of each cell type independently. |
Data Presentation
Table 1: Representative Data on the Impact of Microglia on SC-51089 Neuroprotection
This table summarizes hypothetical quantitative data from an experiment assessing neuronal viability. Neuronal cultures and neuron-microglia co-cultures were subjected to an excitotoxic insult (e.g., NMDA) in the presence or absence of SC-51089. Neuronal viability was measured using an LDH assay and is expressed as a percentage of the viability in untreated control cultures.
| Culture Condition | Treatment | Neuronal Viability (% of Control) ± SEM |
| Neuron-Only Culture | Vehicle (DMSO) | 52.3 ± 3.1 |
| Neuron-Only Culture | SC-51089 (10 µM) | 85.7 ± 4.5 |
| Neuron-Microglia Co-culture | Vehicle (DMSO) | 48.9 ± 3.8 |
| Neuron-Microglia Co-culture | SC-51089 (10 µM) | 51.2 ± 4.2 |
Note: This data is representative and illustrates the inhibitory effect of microglia on SC-51089 efficacy. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Transwell Co-culture of Neurons and Microglia
This protocol is designed to study the effects of soluble factors released by microglia on neuronal viability and the efficacy of SC-51089.[2][21]
Materials:
-
Primary cortical neurons
-
Primary microglia
-
24-well tissue culture plates
-
Transwell inserts with a permeable membrane (e.g., 0.4 µm pore size)
-
Neuron culture medium
-
Microglia culture medium
-
SC-51089
-
Excitotoxic agent (e.g., NMDA)
-
Poly-D-lysine (for coating plates)
Procedure:
-
Plate Neurons: Coat the wells of a 24-well plate with Poly-D-lysine. Seed primary cortical neurons at the desired density and culture for 5-7 days to allow for maturation.
-
Plate Microglia: Seed primary microglia into the transwell inserts at the desired density.
-
Establish Co-culture: After the neurons have matured, carefully place the transwell inserts containing microglia into the wells with the neuronal cultures.
-
Acclimatization: Allow the co-culture to acclimatize for 24-48 hours before treatment.
-
Treatment:
-
Pre-treat the cultures with SC-51089 or vehicle for 1-2 hours.
-
Introduce the excitotoxic agent (e.g., NMDA) to the culture medium in the wells.
-
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Assessment:
-
Remove the transwell inserts.
-
Assess neuronal viability in the wells using the LDH assay (Protocol 2).
-
Microglia in the inserts can be collected for analysis of activation markers (Protocol 3).
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Neuronal Viability
This colorimetric assay quantifies the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.[10][11][23][24][25]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, stop solution, and lysis buffer)
-
96-well flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Prepare Controls: For each plate, include:
-
Spontaneous LDH Release: Supernatant from untreated, healthy cells.
-
Maximum LDH Release: Supernatant from cells treated with the lysis buffer provided in the kit (to lyse all cells).
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the experimental treatment period, centrifuge the culture plate at 250 x g for 3 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of your experimental plate to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm and 680 nm using a plate reader.
-
Calculation:
-
Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Neuronal viability can be expressed as 100% - % Cytotoxicity.
-
Protocol 3: Immunocytochemistry for Microglia Activation Markers (Iba1/CD68)
This protocol allows for the visualization and qualitative assessment of microglia activation.[14][15][17][26]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-CD68
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS, then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-Iba1 and anti-CD68) in blocking buffer at the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS, then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Iba1 will stain the entire microglia, revealing its morphology, while CD68 will be present in the lysosomes of activated, phagocytic microglia.
Visualizations
Signaling Pathway of EP1 Receptor
Caption: Signaling cascade initiated by PGE2 binding to the EP1 receptor.
Experimental Workflow: Transwell Co-culture Assay
Caption: Workflow for assessing microglia's impact on SC-51089 efficacy.
Logical Relationship: Microglia Inhibit SC-51089 Efficacy
Caption: Microglia counteract the neuroprotective effects of SC-51089.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin E2/EP1 Signaling Pathway Enhances Intercellular Adhesion Molecule 1 (ICAM-1) Expression and Cell Motility in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia secrete distinct sets of neurotoxins in a stimulus-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential neurotoxic activity of diverse molecules released by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglia-mediated neurotoxicity: uncovering the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. netri.com [netri.com]
- 14. Staining of HLA-DR, Iba1 and CD68 in human microglia reveals partially overlapping expression depending on cellular morphology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 16. mdpi.com [mdpi.com]
- 17. Microglia markers | Abcam [abcam.com]
- 18. SCM-198 inhibits microglial overactivation and attenuates Aβ1-40-induced cognitive impairments in rats via JNK and NF-кB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons [jove.com]
- 21. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-culture methods to study neuronal function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. scientificlabs.co.uk [scientificlabs.co.uk]
- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Technical Support Center: Optimizing SC-51089 Dosage for Maximum Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SC-51089, a selective EP1 receptor antagonist, for neuroprotective studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the optimization of SC-51089 dosage and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its mechanism of action?
SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] The EP1 receptor is a G-protein coupled receptor that, upon binding PGE2, activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in excitotoxic neuronal death. By blocking the EP1 receptor, SC-51089 prevents this downstream signaling cascade, thereby exerting its neuroprotective effects.
Q2: What are the recommended storage and handling conditions for SC-51089?
SC-51089 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[3] For experimental use, stock solutions can be prepared in organic solvents such as DMSO (up to 20 mg/mL), ethanol (up to 30 mg/mL), or DMF (up to 30 mg/mL).[3][4] It is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve SC-51089 in an organic solvent and then dilute it with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[3]
Q3: What is a typical effective concentration range for SC-51089 in in vitro and in vivo studies?
The optimal concentration of SC-51089 will vary depending on the experimental model and specific conditions. However, based on published studies, the following ranges can be used as a starting point:
-
In vitro : Concentrations in the range of 1 µM to 50 µM have been shown to be effective in various cell-based assays.[1][4] A common starting concentration for neuroprotection assays is 10 µM.
-
In vivo : In mouse models of focal cerebral ischemia, intraperitoneal (i.p.) administration of SC-51089 in the range of 5 to 20 µg/kg has been demonstrated to be neuroprotective.[5]
Q4: Are there any known off-target effects of SC-51089?
SC-51089 is a selective antagonist for the EP1 receptor. Its binding affinity (Ki) for other prostanoid receptors is significantly lower. For instance, its Ki values are 1.3 µM for EP1, while they are >100 µM for EP2 and EP4, and 17.5 µM for EP3.[2] While it shows some affinity for the TP receptor (Ki = 11.2 µM), it is still considerably less potent than for EP1.[1] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or no neuroprotective effect observed.
-
Possible Cause: Suboptimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal neuroprotective concentration of SC-51089 for your specific cell type and injury model. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the results.
-
-
Possible Cause: Poor solubility or stability of the compound in the experimental medium.
-
Solution: Ensure that the final concentration of the organic solvent used to dissolve SC-51089 is not toxic to your cells (typically <0.1% for DMSO). Prepare fresh aqueous working solutions for each experiment.[3]
-
-
Possible Cause: Presence of microglia in the culture.
-
Solution: Microglia can modulate the neuroprotective effects of EP1 antagonists.[6] Consider using neuronal-enriched cultures or co-culture systems with transwells to investigate the specific effects on neurons.
-
-
Possible Cause: Incorrect timing of drug administration.
-
Solution: The therapeutic window for neuroprotection can be narrow. Optimize the timing of SC-51089 administration relative to the induction of neuronal injury in your model.
-
Issue 2: Observed cytotoxicity at expected neuroprotective concentrations.
-
Possible Cause: High concentration of the organic solvent.
-
Solution: Lower the final concentration of the solvent in your culture medium. Prepare a vehicle control with the same solvent concentration to assess its baseline toxicity.
-
-
Possible Cause: Off-target effects at higher concentrations.
-
Solution: Use the lowest effective concentration of SC-51089 as determined by your dose-response curve. To confirm that the observed effect is due to EP1 antagonism, consider using a structurally different EP1 antagonist as a positive control or using genetic approaches like siRNA to knockdown the EP1 receptor.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to small molecules. Perform a baseline cytotoxicity assay (e.g., LDH or MTT assay) with a range of SC-51089 concentrations on your specific cell line to determine the maximum non-toxic concentration.
-
Issue 3: High background signal in the assay.
-
Possible Cause: Interference from the compound with the assay readout.
-
Solution: For colorimetric or fluorometric assays, run a control with SC-51089 in cell-free medium to check for any intrinsic absorbance or fluorescence of the compound at the assay wavelength.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of contamination (e.g., bacteria, yeast, mycoplasma). Use sterile techniques and regularly test your cells.
-
Data Presentation
Table 1: In Vivo Efficacy of SC-51089 in a Mouse Model of Transient Middle Cerebral Artery Occlusion (MCAo)
| Dosage (i.p.) | Administration Time | Outcome Measure | Result | Reference |
| 5 µg/kg | 5 mins post-reperfusion, then 2x/day | Infarct Volume Reduction | -33% ± 7% | [5] |
| 10 µg/kg | 5 mins post-reperfusion, then 2x/day | Infarct Volume Reduction | -50% ± 8% | [5] |
| 20 µg/kg | 5 mins post-reperfusion, then 2x/day | Infarct Volume Reduction | No significant difference from 10 µg/kg | [5] |
| 10 µg/kg | 6 hours post-reperfusion, then 2x/day | Infarct Volume Reduction | -49% ± 8% | [5] |
| 10 µg/kg | 12 hours post-reperfusion, then 2x/day | Infarct Volume Reduction | -38% ± 10% | [5] |
| 10 µg/kg | 24 hours post-reperfusion, then 2x/day | Infarct Volume Reduction | Not significant | [5] |
Table 2: In Vitro Activity of SC-51089
| Assay | Cell Type | Measurement | Value | Reference |
| EP1 Receptor Binding | Various | Ki | 1.3 µM | [1][2] |
| Neuroprotection | Neuronal cells exposed to t-BuOOH | Attenuation of PGE2-induced cell death | Effective at 5 µM | [1] |
| Glioma Cell Growth Inhibition | KMG-4 glioma cells | IC50 | ~1 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol is designed to assess the neuroprotective effect of SC-51089 against an excitotoxic insult in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cells
-
Cell culture medium
-
SC-51089
-
DMSO (or other suitable solvent)
-
Excitotoxic agent (e.g., glutamate, NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of SC-51089 in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treatment: Remove the old medium and add the medium containing different concentrations of SC-51089 or vehicle (medium with the same concentration of DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Injury: Add the excitotoxic agent (e.g., glutamate) to the wells. Include a control group that does not receive the excitotoxic agent.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death in the injury group (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Cytotoxicity Assay using LDH Release
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Neuronal cells
-
Cell culture medium
-
SC-51089
-
DMSO
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with various concentrations of SC-51089 or vehicle for the desired duration (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., Triton X-100).
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a sample of the supernatant from each well.
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Typically, this involves adding the collected supernatant to a new plate and then adding the LDH reaction mixture.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Mandatory Visualizations
Caption: SC-51089 inhibits the EP1 receptor signaling pathway.
Caption: General experimental workflow for assessing SC-51089.
Caption: Troubleshooting logic for inconsistent SC-51089 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-51089 Metabolism: A Comparative Analysis in Rat and Human Cells
This technical support guide provides a detailed comparison of the metabolic pathways of SC-51089 in rat and human cells, addressing common questions and potential challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of SC-51089 in cultured rat hepatocytes?
In cultured rat hepatocytes, SC-51089 is extensively metabolized. The major metabolic pathway is oxidative N-dealkylation, which involves the opening of the oxazepine ring, followed by consequent glucuronidation.[1] Further metabolism is also observed to occur on the side chain of the molecule.[1]
Q2: How does the metabolism of SC-51089 in human hepatocytes differ from that in rat hepatocytes?
The metabolism of SC-51089 in human hepatocytes is significantly different from that in rat hepatocytes.[1] In human cells, the predominant metabolic pathways are aromatic hydroxylation, followed by glucuronidation and sulphation.[1] Unlike in rats, further metabolism on the side chain is not a major route in human hepatocytes.[1]
Q3: My results show low metabolic turnover of SC-51089 in human hepatocytes compared to rat hepatocytes. Is this expected?
While SC-51089 is extensively metabolized in both species, a related compound, SC-42867, which shares the 8-chlorodibenzoxazepine moiety, was metabolized to a much lower extent by human cells compared to rat cells.[1] Although not explicitly stated for SC-51089, significant species differences in metabolic rates are common. It is crucial to ensure optimal cell viability and enzyme activity in your human hepatocyte cultures.
Q4: What analytical techniques are suitable for identifying and quantifying SC-51089 and its metabolites?
A combination of reversed-phase high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for identification and quantification is a robust approach for analyzing SC-51089 and its metabolites.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low detection of metabolites in human hepatocyte cultures. | 1. Suboptimal health of cultured hepatocytes. 2. Insufficient incubation time. 3. Low activity of relevant metabolic enzymes (e.g., Cytochrome P450s, UGTs, SULTs). | 1. Assess hepatocyte viability (e.g., via trypan blue exclusion) before and after the experiment. 2. Perform a time-course experiment to determine the optimal incubation period. 3. Use positive control substrates for relevant enzyme families to confirm metabolic competency of the cells. |
| Different metabolite profiles observed compared to published data. | 1. Contamination of cell cultures. 2. Incorrect identification of mass spectrometry peaks. 3. Differences in experimental conditions (e.g., substrate concentration, cell density). | 1. Regularly test cell cultures for mycoplasma and other contaminants. 2. Confirm metabolite identification using tandem mass spectrometry (MS/MS) and comparison with reference standards if available. 3. Standardize and clearly report all experimental parameters. |
| Difficulty in separating metabolites using HPLC. | 1. Inadequate chromatographic resolution. 2. Co-elution of metabolites. | 1. Optimize the HPLC gradient, flow rate, and column chemistry. 2. Experiment with different mobile phase compositions and pH. |
Data Summary
Table 1: Major Metabolic Pathways of SC-51089 in Rat and Human Hepatocytes [1]
| Species | Primary Metabolic Pathway | Secondary Modifications | Metabolism on Side Chain |
| Rat | Oxidative N-dealkylation (with oxazepine ring opening) | Glucuronidation | Yes |
| Human | Aromatic Hydroxylation | Glucuronidation and Sulphation | No |
Experimental Protocols
1. Hepatocyte Culture and Incubation:
-
Cell Source: Cryopreserved primary hepatocytes from Sprague-Dawley rats and humans.
-
Culture Medium: Standard hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.
-
Plating: Plate hepatocytes on collagen-coated plates at a suitable density.
-
Incubation: After cell attachment, replace the medium with a fresh medium containing SC-51089 at the desired concentration. Incubate for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At the end of the incubation, collect the cell culture supernatant for analysis.
2. Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell culture supernatant to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
3. HPLC-MS Analysis:
-
HPLC System: A standard reversed-phase HPLC system.
-
Column: A C18 reversed-phase column is suitable for separating SC-51089 and its metabolites.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer for sensitive detection and identification of metabolites.
-
Data Analysis: Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS mode.
Visualizations
Caption: Metabolic pathway of SC-51089 in rat hepatocytes.
Caption: Metabolic pathway of SC-51089 in human hepatocytes.
Caption: General experimental workflow for studying SC-51089 metabolism.
References
interpreting unexpected results with SC-51089 treatment
Welcome to the technical support center for SC-51089. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during the use of this selective prostaglandin E2 (PGE2) EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SC-51089?
A1: SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). It functions by binding to the EP1 receptor and preventing its activation by its natural ligand, PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq proteins, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking this initial step, SC-51089 is expected to inhibit these downstream signaling events.
Q2: What are the known off-target effects of SC-51089?
A2: While SC-51089 is selective for the EP1 receptor, it does exhibit some binding to other prostanoid receptors at higher concentrations. Its selectivity is demonstrated by its varying inhibition constants (Ki) for different receptors. For instance, its affinity for the EP1 receptor is significantly higher than for the TP, EP3, and FP receptors.[1][2] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the compound.
Q3: In which research areas is SC-51089 commonly used?
A3: SC-51089 has been utilized in various research fields, most notably in neuroscience and oncology. Its neuroprotective properties have been investigated in models of stroke and Huntington's disease.[3] Additionally, its ability to inhibit the growth of certain cancer cells, such as glioma, has been explored.[4]
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that researchers may encounter during their experiments with SC-51089.
Issue 1: Lack of Expected Neuroprotective Effect in Primary Neuronal Cultures
Question: I am using SC-51089 to protect primary neurons from excitotoxicity, but I am not observing the expected increase in cell viability. What could be the reason for this?
Possible Cause: The presence of microglia in your neuronal cultures can completely abrogate the neuroprotective effects of SC-51089.[5] Microglia can modulate the neuronal response to excitotoxicity and interfere with the mechanism by which EP1 antagonists confer protection.
Troubleshooting Steps:
-
Assess Microglial Contamination: Use immunocytochemistry to stain for a microglia-specific marker (e.g., Iba1 or CD11b) to determine the percentage of microglia in your cultures.
-
Enrich for Neurons: If significant microglial contamination is present, consider using methods to reduce their numbers, such as treatment with anti-mitotic agents (e.g., cytosine arabinoside) or using a differential adhesion protocol during cell plating.
-
Co-culture System: To confirm the role of microglia, you can use a transwell co-culture system where microglia are grown on an insert above the neuronal culture. This will allow you to assess if secreted factors from microglia are responsible for the lack of neuroprotection without direct cell-cell contact.
Issue 2: Paradoxical Increase in Cell Proliferation
Question: I am treating my cells with SC-51089, expecting to see a decrease in proliferation, but instead, I am observing an increase in cell growth. Why is this happening?
Possible Cause: In certain cell types, particularly some kidney epithelial cells, antagonism of the EP1 receptor by SC-51089 can lead to a paradoxical increase in cell proliferation. This has been linked to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the pro-survival Akt signaling pathway.
Troubleshooting Steps:
-
Investigate Akt and EGFR Activation: Perform Western blot analysis to examine the phosphorylation status of Akt (at Ser473 and Thr308) and EGFR (at key tyrosine residues) in your cell lysates after SC-51089 treatment. An increase in phosphorylation would suggest the activation of these pathways.
-
Use Pathway-Specific Inhibitors: To confirm the involvement of these pathways, co-treat your cells with SC-51089 and specific inhibitors of EGFR (e.g., AG1478) or PI3K/Akt (e.g., LY294002). If the paradoxical increase in proliferation is blocked by these inhibitors, it confirms the off-target signaling mechanism.
-
Cell Line Specificity: Be aware that this paradoxical effect is likely cell-type specific. If this effect is observed, consider whether your cell line is appropriate for studying the intended inhibitory effects of SC-51089 on proliferation.
Data Presentation
Table 1: In Vitro Binding Affinity of SC-51089
| Receptor Subtype | Inhibition Constant (Ki) in µM |
| EP1 | 1.3[1][2] |
| TP | 11.2[1][2] |
| EP3 | 17.5[1][2] |
| FP | 61.1[1][2] |
Table 2: In Vivo Dose-Response of SC-51089 in a Mouse Model of Stroke
| Dose (µg/kg, i.p.) | Reduction in Infarct Volume (%) |
| 5 | 33 ± 7[3] |
| 10 | 50 ± 8[3] |
| 20 | Similar to 10 µg/kg[3] |
Data from a study on transient middle cerebral artery occlusion in mice.[3]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of SC-51089 against glutamate-induced excitotoxicity in primary cortical neuron cultures, with considerations for minimizing microglial interference.
Materials:
-
Primary cortical neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
SC-51089 (stock solution in DMSO)
-
Glutamate
-
Cytosine arabinoside (Ara-C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
PBS
Procedure:
-
Cell Plating:
-
Isolate primary cortical neurons from E18 embryos using standard dissection and dissociation protocols.
-
Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium with B-27 and GlutaMAX.
-
-
Microglial Reduction:
-
24 hours after plating, add Ara-C to a final concentration of 5 µM to inhibit the proliferation of non-neuronal cells, including microglia.
-
Incubate for 48-72 hours.
-
-
SC-51089 Treatment:
-
On day in vitro (DIV) 5-7, replace the medium with fresh, pre-warmed Neurobasal medium.
-
Prepare serial dilutions of SC-51089 in the medium. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Add the SC-51089 dilutions to the respective wells and incubate for 1 hour at 37°C.
-
-
Glutamate-Induced Excitotoxicity:
-
Following the pre-treatment with SC-51089, add glutamate to a final concentration of 50-100 µM (the optimal concentration should be determined empirically for your specific culture conditions).
-
Incubate for 24 hours at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 2: Western Blot Analysis of Akt and EGFR Phosphorylation
This protocol details the procedure for detecting changes in Akt and EGFR phosphorylation in response to SC-51089 treatment.
Materials:
-
Cell line of interest (e.g., MDCK cells)
-
Complete growth medium
-
SC-51089
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of SC-51089 (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: Expected signaling pathway of EP1 receptor and the inhibitory action of SC-51089.
References
- 1. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glioma growth in vivo by selective activation of the CB(2) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SC-51089 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the experimental compound SC-51089.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary mechanism of action?
A1: SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] Its primary mechanism of action is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. This activity has been shown to have neuroprotective effects and potential anti-neoplastic properties in glioma models.[1][3]
Q2: What are the known binding affinities of SC-51089 for prostanoid receptors?
A2: SC-51089 exhibits selectivity for the EP1 receptor. The binding affinities (Ki) for various receptors are summarized in the table below.
Q3: In what types of experimental models has SC-51089 been used?
A3: SC-51089 has been utilized in both in vitro and in vivo studies. In vitro, it has been used to investigate its effects on glioma and osteosarcoma cell lines, where it was shown to inhibit cell growth.[3][4] In vivo studies have demonstrated its ability to slow tumor growth in xenograft models using SCID mice and to ameliorate motor and memory deficits in a mouse model of Huntington's disease.[1][3]
Q4: What is the suggested solvent for dissolving SC-51089?
A4: While specific solubility data is not detailed in the provided search results, compounds of this nature are typically dissolved in organic solvents such as DMSO for stock solutions, which are then further diluted in aqueous media for cell culture experiments. It is crucial to consult the manufacturer's datasheet for specific solubility information and to prepare a vehicle control in all experiments.
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| Ki | 1.3 µM | EP1 | [1] |
| Ki | 11.2 µM | TP | [1] |
| Ki | 17.5 µM | EP3 | [1] |
| Ki | 61.1 µM | FP | [1] |
| ED50 (in vivo analgesia) | 6.8 mg/kg | Not Applicable | [2] |
| In vitro concentration (neuroprotection) | 5 µM | Not Applicable | [1] |
| In vivo dosage (Huntington's model) | 40 µg/kg/day (i.p. infusion) | Not Applicable | [1] |
Signaling Pathway Diagram
Caption: PGE2/EP1 signaling pathway and the inhibitory action of SC-51089.
Troubleshooting Guide
Issue 1: High variability in in vitro cell-based assay results.
-
Potential Cause 1: Inconsistent Cell Culture Conditions. Subtle variations in cell passage number, confluency, or serum concentration can significantly alter cellular responses to stimuli and inhibitors.
-
Troubleshooting Step: Standardize your cell culture protocol. Ensure that cells used for experiments are within a narrow passage number range and are seeded at a consistent density. Always use the same batch of serum for a set of comparative experiments.
-
-
Potential Cause 2: Presence of Endogenous PGE2. Cells in culture can produce their own PGE2, which can activate EP1 receptors and create background noise, leading to variability in the observed effect of SC-51089.[5]
-
Troubleshooting Step: Consider using a cyclooxygenase (COX) inhibitor (e.g., ibuprofen) to block endogenous PGE2 production, which may help to reveal the specific effect of EP1 antagonism by SC-51089.[5]
-
-
Potential Cause 3: Cell Line Heterogeneity. The expression of the EP1 receptor can vary between different cell lines and even within a single cell line over time.[4]
-
Troubleshooting Step: Before starting a large-scale experiment, verify the expression of the EP1 receptor in your cell line of interest using techniques like qPCR or Western blotting.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Potential Cause 1: Pharmacokinetics and Bioavailability. The dose and route of administration in an in vivo model may not result in a tissue concentration of SC-51089 that is equivalent to the effective concentration used in vitro.
-
Troubleshooting Step: If possible, perform pharmacokinetic studies to determine the concentration of SC-51089 in the target tissue at different time points after administration. Adjust the dosage or administration route accordingly.
-
-
Potential Cause 2: Complex Microenvironment Interactions. The in vivo tumor microenvironment is complex and involves interactions with non-neuronal cells like microglia, which can modulate the effects of EP1 antagonists.[6] For instance, the presence of microglia has been shown to block the neuroprotective effects of EP1 antagonists.[6]
-
Troubleshooting Step: Consider using co-culture systems in vitro to model the interactions between your target cells and other relevant cell types from the microenvironment. This can help to better predict the in vivo response.
-
Issue 3: Unexpected or off-target effects.
-
Potential Cause 1: Effects on Other Prostanoid Receptors. Although SC-51089 is selective for the EP1 receptor, at higher concentrations it can also antagonize other prostanoid receptors such as TP, EP3, and FP, which could lead to off-target effects.[1]
-
Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration of SC-51089 in your experimental system. Whenever possible, use concentrations that are well below the Ki values for other prostanoid receptors.
-
-
Potential Cause 2: PHS-2 Independent Mechanisms. In some contexts, the effects of compounds targeting prostaglandin signaling may involve mechanisms independent of the canonical pathway. For example, the PHS-2 inhibitor NS398 has shown effects in cells deficient in PHS-2.[3]
-
Troubleshooting Step: To confirm that the observed effects are mediated by EP1, consider using a structurally different EP1 antagonist as a positive control. Additionally, siRNA-mediated knockdown of the EP1 receptor can be used to validate the on-target effect of SC-51089.[4]
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro cell viability experiment.
Experimental Protocols
Protocol: In Vitro Glioma Cell Growth Inhibition Assay
This protocol provides a general methodology for assessing the effect of SC-51089 on the growth of glioma cell lines, based on methodologies implied in the literature.[3]
-
Cell Culture:
-
Culture human glioma cell lines (e.g., KMG4) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells within a consistent and low passage number for all experiments.
-
-
Preparation of SC-51089:
-
Prepare a 10 mM stock solution of SC-51089 in sterile DMSO.
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Anchorage-Dependent Growth Assay (MTT Assay):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of SC-51089 (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) or the vehicle control.
-
Incubate the plates for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
-
Data Analysis:
-
Perform experiments in triplicate and repeat at least three independent times.
-
Use statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treated and control groups.
-
Calculate the IC50 value for SC-51089 if a clear dose-response is observed.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SC-51089 and Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered when assessing the potential toxicity of SC-51089 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary mechanism of action?
A1: SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, mobilizes intracellular calcium. By blocking this receptor, SC-51089 can modulate downstream signaling pathways associated with calcium mobilization.
Q2: What is the selectivity profile of SC-51089?
A2: SC-51089 exhibits selectivity for the EP1 receptor over other prostanoid receptors. The binding affinities (Ki) for various receptors are summarized in the table below.
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
| EP2 | >100 |
| EP4 | >100 |
| DP | >100 |
| IP | >100 |
Data sourced from Abramovitz M, et al. (2000) as cited by various suppliers.
Q3: What are the recommended solvent and storage conditions for SC-51089?
A3: SC-51089 is soluble in organic solvents such as DMSO (approx. 20 mg/mL) and ethanol (approx. 30 mg/mL). It has limited solubility in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or below. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is SC-51089 expected to be cytotoxic to primary cells?
A4: The primary mechanism of SC-51089 is the selective antagonism of the EP1 receptor, which is not expected to be broadly cytotoxic. However, like any small molecule inhibitor, it can exhibit cell-type-specific and concentration-dependent toxicity. At high concentrations, off-target effects may contribute to cytotoxicity. For example, in primary neuronal cultures, SC-51089 has been shown to be neuroprotective at certain concentrations by mitigating excitotoxicity, but at higher concentrations, it may have off-target actions. It is crucial to determine the optimal, non-toxic working concentration for your specific primary cell type and experimental conditions.
Q5: How can I determine the appropriate working concentration of SC-51089 for my primary cell culture experiments?
A5: It is essential to perform a dose-response experiment to determine the optimal concentration of SC-51089 for your specific primary cell type. This involves treating the cells with a range of concentrations and assessing both the desired biological effect (e.g., inhibition of a specific signaling pathway) and cell viability. A standard cytotoxicity assay, such as the MTT or LDH assay, should be run in parallel to identify the concentration range that is non-toxic.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my primary cell cultures treated with SC-51089.
| Possible Cause | Suggested Solution |
| High concentration of SC-51089 | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific primary cell type. Use a concentration well below the cytotoxic threshold for your experiments. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same final concentration of DMSO without SC-51089) in your experiments. |
| Compound precipitation | SC-51089 has low aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a slightly higher DMSO concentration in your stock solution (while keeping the final concentration in the media low). |
| Primary cell health | The health and passage number of primary cells can affect their sensitivity. Use healthy, low-passage primary cells for your experiments. Ensure optimal culture conditions. |
| Off-target effects | At higher concentrations, SC-51089 may have off-target effects. If possible, use a structurally different EP1 antagonist as a control to see if the observed cytotoxicity is specific to EP1 inhibition. |
Issue 2: My experimental results with SC-51089 are inconsistent.
| Possible Cause | Suggested Solution |
| Inconsistent compound preparation | Prepare fresh dilutions of SC-51089 from a frozen stock for each experiment. Ensure complete dissolution of the compound in the solvent. |
| Variability in primary cells | Primary cells can have inherent variability between donors and passages. Use cells from the same donor and within a narrow passage range for a set of experiments. Standardize cell seeding density. |
| Compound stability in media | The stability of SC-51089 in your specific cell culture medium at 37°C may be a factor. While generally stable, prolonged incubation times could lead to degradation. Consider performing a stability check of the compound in your media over the time course of your experiment. |
| Edge effects in multi-well plates | To minimize "edge effects," avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of SC-51089 in Primary Hepatocytes using the MTT Assay
This protocol provides a general framework for determining the cytotoxic potential of SC-51089 in primary hepatocytes. It can be adapted for other primary cell types.
Materials:
-
Primary hepatocytes
-
Appropriate cell culture medium and supplements
-
SC-51089
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate primary hepatocytes in a 96-well plate at a predetermined optimal seeding density.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of SC-51089 in DMSO.
-
Perform serial dilutions of the SC-51089 stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., ≤ 0.1%).
-
Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (medium with the same final concentration of DMSO as the treated wells)
-
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of SC-51089 or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the SC-51089 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Simplified signaling pathway of the EP1 receptor and the inhibitory action of SC-51089.
Caption: Experimental workflow for assessing the cytotoxicity of SC-51089 in primary cell cultures.
Caption: Troubleshooting workflow for unexpected cytotoxicity with SC-51089 in primary cell cultures.
References
overcoming poor solubility of SC-51089 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of SC-51089.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its mechanism of action?
SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3] It functions by blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. This antagonistic activity has been shown to have neuroprotective effects and can slow tumor growth in vivo.[1][4]
Q2: I am observing precipitation when I add SC-51089 directly to my aqueous buffer. Why is this happening?
SC-51089 is a crystalline solid that is sparingly soluble in aqueous buffers.[5] Direct addition to aqueous solutions will likely result in precipitation due to its hydrophobic nature.
Q3: What solvents are recommended for dissolving SC-51089?
SC-51089 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2][3][5] It is recommended to first prepare a concentrated stock solution in one of these organic solvents.
Q4: How can I prepare a working solution of SC-51089 in an aqueous buffer?
To achieve maximal solubility in aqueous buffers, it is recommended to first dissolve SC-51089 in ethanol to make a stock solution.[5] This stock solution can then be diluted with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS). A 1:1 mixture of ethanol and PBS (pH 7.2) has been reported to yield a solubility of approximately 0.5 mg/mL.[5]
Q5: What is the recommended storage condition for SC-51089?
SC-51089 should be stored as a crystalline solid at -20°C.[5] Aqueous solutions of SC-51089 are not recommended for storage for more than one day.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of the organic stock solution in aqueous buffer. | The concentration of the organic solvent in the final working solution is too low to maintain solubility. | - Increase the proportion of the organic solvent in the final working solution. - Try a different aqueous buffer or adjust the pH. - Use a surfactant or co-solvent, such as Tween 80 or PEG300, in your final aqueous solution to improve solubility.[6] |
| The final concentration of the organic solvent is too high for my experimental system (e.g., cell culture). | Many cell types are sensitive to high concentrations of organic solvents like DMSO or ethanol. | - Prepare a more concentrated initial stock solution in the organic solvent to minimize the volume added to the aqueous buffer. - Perform a solvent tolerance test on your specific cell line to determine the maximum permissible concentration of the organic solvent. - Consider using alternative formulation strategies, such as encapsulation in liposomes or nanoparticles, for in vivo applications. |
| Inconsistent experimental results. | Potential degradation of SC-51089 in the aqueous working solution. | - Prepare fresh aqueous working solutions for each experiment.[5] - Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Solubility of SC-51089 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, up to 100 mM | [2][3][5] |
| DMF | ~30 mg/mL | [2][3][5] |
| Ethanol | ~30 mg/mL | [2][3][5] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2][3][5] |
Receptor Binding Affinity of SC-51089
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
| EP2 | >100 |
| EP4 | >100 |
| DP | >100 |
| Data compiled from multiple sources.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of SC-51089 in DMSO
-
Weighing the Compound: Accurately weigh out a desired amount of SC-51089 (Molecular Weight: 459.33 g/mol ) in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.59 mg of SC-51089.
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 60°C) and sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol for Preparing a Working Solution of SC-51089 in an Aqueous Buffer
-
Prepare Stock Solution: Prepare a concentrated stock solution of SC-51089 in ethanol (e.g., 10 mg/mL).
-
Dilution: In a sterile tube, add the desired volume of your aqueous buffer (e.g., PBS, pH 7.2).
-
Addition of SC-51089 Stock: While gently vortexing the aqueous buffer, slowly add the required volume of the ethanolic stock solution to achieve your final desired concentration.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store for more than one day.[5]
Visualizations
Caption: Signaling pathway of the EP1 receptor and the inhibitory action of SC-51089.
Caption: Recommended workflow for preparing SC-51089 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
SC-51089 selectivity issues at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with SC-51089, particularly concerning its selectivity at high concentrations.
Issue 1: Observing unexpected cellular responses inconsistent with EP1 receptor antagonism.
-
Question: My results suggest off-target effects. How can I confirm this and what are the likely culprits?
-
Answer: At high concentrations, SC-51089 may exhibit reduced selectivity and interact with other prostanoid receptors. Based on its binding affinity, the most likely off-targets are the thromboxane A2 receptor (TP), the prostaglandin E2 EP3 receptor (EP3), and the prostaglandin F2α receptor (FP)[1]. To investigate this:
-
Perform a dose-response experiment: Titrate SC-51089 to determine the lowest effective concentration that elicits the desired EP1 antagonism without engaging off-targets.
-
Use more selective antagonists: As a control, use other structurally different and more selective antagonists for the suspected off-target receptors (e.g., a selective TP antagonist) to see if the unexpected response is blocked.
-
Measure downstream signaling: Analyze signaling pathways associated with potential off-target receptors. For instance, TP receptor activation can lead to an increase in intracellular calcium, similar to EP1, but may also activate different G-proteins and downstream effectors. EP3 receptor activation can lead to a decrease in cyclic AMP (cAMP).
-
Issue 2: High background or variable results in cell-based assays.
-
Question: I am seeing a lot of variability in my assay results when using high concentrations of SC-51089. What could be the cause?
-
Answer: High concentrations of any compound can sometimes lead to non-specific effects or even cellular stress, contributing to variability.
-
Solubility Check: Ensure that SC-51089 is fully dissolved at the concentrations you are using. Compound precipitation can lead to inconsistent results.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of SC-51089 used are not causing cytotoxicity.
-
Optimize Assay Conditions: Re-evaluate your assay parameters, including cell density, serum concentration in the media, and incubation times.
-
Issue 3: In vivo results do not correlate with in vitro findings.
-
Question: The potent EP1 antagonism I observed in my cell cultures is not translating to my animal models, even at high doses. Why might this be?
-
Answer: Discrepancies between in vitro and in vivo results can arise from pharmacokinetic and pharmacodynamic factors.
-
Pharmacokinetics: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of SC-51089. It may have poor bioavailability or be rapidly metabolized in vivo, preventing it from reaching effective concentrations at the target tissue.
-
Receptor Expression Levels: The relative expression levels of EP1 and potential off-target receptors can differ significantly between your in vitro cell model and the specific tissues in your animal model. This can alter the compound's overall effect.
-
Dosing Regimen: The dosing route and schedule may need to be optimized to maintain a sufficient concentration of SC-51089 at the target site over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SC-51089?
A1: SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor[1]. It competitively binds to the EP1 receptor, preventing PGE2 from binding and activating its downstream signaling cascade. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq, leading to the activation of phospholipase C (PLC), an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium levels.
Q2: What is the selectivity profile of SC-51089?
A2: SC-51089 shows the highest affinity for the EP1 receptor. However, it can also bind to other prostanoid receptors, particularly at higher concentrations. The binding affinities (Ki) are summarized in the table below[1].
Q3: What are the potential off-target effects at high concentrations?
A3: Based on its Ki values, at concentrations significantly above its Ki for EP1, SC-51089 may antagonize the TP, EP3, and FP receptors[1]. This could lead to a complex pharmacological profile, as these receptors mediate different physiological effects. For example, antagonism of the TP receptor could affect platelet aggregation and smooth muscle contraction.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: A good starting point for in vitro experiments is to use a concentration that is 1 to 10-fold higher than the Ki value for the EP1 receptor (1.3 µM)[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of SC-51089 for Prostanoid Receptors
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
Data sourced from MedchemExpress[1].
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay to Determine SC-51089 Potency
-
Cell Culture: Plate cells expressing the EP1 receptor (e.g., HEK293-EP1) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of SC-51089 in the assay buffer. Also, prepare a solution of the agonist, PGE2, at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the different concentrations of SC-51089 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the PGE2 solution to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of SC-51089 by measuring the reduction in the PGE2-induced calcium signal. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: PGE2-EP1 Receptor Signaling Pathway and Site of SC-51089 Action.
References
Validation & Comparative
SC-51089 vs. ONO-8711: A Comparative Guide to EP1 Receptor Antagonists in Neuroprotection
In the landscape of neuroprotective drug development, the prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a promising therapeutic target. Antagonism of this receptor has been shown to mitigate neuronal damage in various models of neurological injury. This guide provides a detailed comparison of two prominent EP1 receptor antagonists, SC-51089 and ONO-8711, focusing on their efficacy in neuroprotection based on available experimental data.
Mechanism of Action: Targeting the EP1 Receptor
Both SC-51089 and ONO-8711 exert their neuroprotective effects by blocking the EP1 receptor, a G-protein coupled receptor that is implicated in excitotoxic neuronal death.[1][2] The downstream signaling cascade of EP1 receptor activation is believed to contribute to the deleterious effects of PGE2 in the context of cerebral ischemia and other neurological insults.[3] By inhibiting this receptor, both compounds aim to interrupt this pathological pathway and preserve neuronal viability.
The neuroprotective mechanism of SC-51089 has been further elucidated to involve the activation of the PI3K/AKT survival pathway.[4] Inhibition of the EP1 receptor by SC-51089 leads to an increase in AKT phosphorylation, which in turn phosphorylates the pro-apoptotic protein BAD, thereby reducing its translocation to the mitochondria and subsequent apoptotic cell death.[3][4]
In Vitro Neuroprotection: A Head-to-Head Comparison
A key study directly compared the neuroprotective effects of SC-51089 and ONO-8711 in an in vitro model of NMDA-induced excitotoxicity using neuronal-enriched cultures.[1] The results demonstrate that both compounds can significantly increase neuronal survival.
| Compound | Concentration | Neuronal Survival (%) |
| Vehicle (NMDA only) | - | ~20% |
| ONO-8711 | 3 nM | ~60% |
| ONO-8711 | 10 nM | ~60% |
| ONO-8711 | 30 nM | ~60% |
| ONO-8711 | 100 nM | No significant protection |
| SC-51089 | 10 µM | ~60% |
| NS398 (COX-2 Inhibitor) | 30 µM | ~60% |
| Data summarized from a study on microglial inhibition of neuroprotection by EP1 antagonists.[1][5] |
As the data indicates, ONO-8711 demonstrated neuroprotective effects at nanomolar concentrations, with optimal protection observed between 3 nM and 30 nM.[1] Interestingly, the protective effect of ONO-8711 was lost at a higher concentration of 100 nM.[5] SC-51089, tested at a concentration of 10 µM, provided a similar level of neuroprotection to that of ONO-8711 and the COX-2 inhibitor NS398.[1]
The Critical Role of Microglia
A significant finding from comparative studies is the profound impact of non-neuronal cells, particularly microglia, on the neuroprotective efficacy of both SC-51089 and ONO-8711.[1][2] While both antagonists were effective in neuronal-enriched cultures (90-95% neurons), their protective effects were completely abrogated in mixed cultures containing a higher percentage of non-neuronal cells (approximately 30% neurons).[1][5]
Further investigation using a co-culture system revealed that the presence of microglia, even when physically separated from the neurons by a permeable transwell insert, was sufficient to block the neuroprotective actions of both SC-51089 and ONO-8711.[1][5] This suggests that microglia release soluble factors that interfere with the protective mechanisms of EP1 receptor antagonists.
References
- 1. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial Inhibition of Neuroprotection - Page 3 [medscape.com]
A Comparative Guide to EP1 Receptor Antagonists: SC-51089 vs. AH6809
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the prostaglandin E2 receptor 1 (EP1) is a critical step in investigating its role in various physiological and pathological processes. This guide provides an objective comparison of two commonly used EP1 receptor antagonists, SC-51089 and AH6809, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
This document details the performance of SC-51089 and AH6809, focusing on their binding affinities and selectivity profiles. Furthermore, it outlines the experimental protocols for key assays and visualizes the EP1 receptor signaling pathway to provide a comprehensive understanding of their mechanism of action.
Data Presentation: Quantitative Comparison
The binding affinities of SC-51089 and AH6809 for the human EP1 receptor and other prostanoid receptors were determined using radioligand binding assays. The data, primarily sourced from the comprehensive study by Abramovitz et al. (2000) in Biochimica et Biophysica Acta, allows for a direct comparison of the potency and selectivity of these two antagonists.
| Compound | EP1 Ki (µM) | EP2 Ki (µM) | EP3 Ki (µM) | EP4 Ki (µM) | DP Ki (µM) | FP Ki (µM) | IP Ki (µM) | TP Ki (µM) |
| SC-51089 | 1.3 | >100 | 17.5 | >100 | >100 | 61.1 | >100 | 11.2 |
| AH6809 | 0.333 | 0.350 | ~equal affinity | - | ~equal affinity | - | - | - |
Data Interpretation:
-
Potency: AH6809 exhibits a significantly higher binding affinity for the EP1 receptor (Ki = 0.333 µM) compared to SC-51089 (Ki = 1.3 µM), indicating greater potency.
-
Selectivity: SC-51089 demonstrates a higher degree of selectivity for the EP1 receptor over other prostanoid receptors. Its affinity for EP1 is approximately 8.6-fold higher than for the TP receptor and over 13-fold higher than for the EP3 receptor. It shows minimal affinity for EP2, EP4, DP, and IP receptors. In contrast, AH6809 displays nearly equal affinity for EP1, EP2, EP3-III, and DP1 receptors, making it a less selective antagonist. At concentrations above 10 µM, AH6809 can also block PGD2 and TXA2 receptors.
Experimental Protocols
Radioligand Binding Assay (Based on Abramovitz et al., 2000)
This protocol outlines the methodology used to determine the binding affinities of SC-51089 and AH6809 for various prostanoid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonists (SC-51089, AH6809) for the human EP1 receptor and other prostanoid receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK) 293(EBNA) cells stably expressing individual human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).
-
Radioligand: [3H]-PGE2 (or other suitable radiolabeled prostanoid).
-
Test Compounds: SC-51089 and AH6809.
-
Assay Buffer: Appropriate buffer for maintaining pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target prostanoid receptor to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([3H]-PGE2), and varying concentrations of the unlabeled test compound (SC-51089 or AH6809).
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled prostanoid.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Calcium Mobilization
This protocol describes a general method for assessing the antagonist activity of SC-51089 and AH6809 by measuring their ability to inhibit agonist-induced intracellular calcium mobilization, a key downstream event in the EP1 receptor signaling pathway.
Objective: To determine the functional antagonist activity of SC-51089 and AH6809 at the EP1 receptor.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human EP1 receptor (e.g., HEK293 cells).
-
EP1 Agonist: Prostaglandin E2 (PGE2).
-
Test Compounds: SC-51089 and AH6809.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence plate reader: Equipped with an injection system.
Procedure:
-
Cell Preparation:
-
Seed the EP1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of the antagonist (SC-51089 or AH6809) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the EP1 agonist (PGE2) into the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the peak fluorescence response as a function of the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response.
-
Mandatory Visualization
EP1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor.
Caption: EP1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for the radioligand binding assay used to determine antagonist affinity.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Both SC-51089 and AH6809 are valuable tools for studying the EP1 receptor. The choice between them will depend on the specific requirements of the experiment.
-
For studies requiring high potency at the EP1 receptor where selectivity against EP2, EP3, and DP1 is less critical, AH6809 may be the preferred choice.
-
For experiments where high selectivity for the EP1 receptor is paramount to avoid off-target effects, SC-51089 is the more suitable antagonist.
Researchers should carefully consider the data presented in this guide to make an informed decision based on the specific needs of their experimental design.
Validating SC-51089's Effect on EP1 Receptor Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC-51089, a selective antagonist for the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1), with other alternative antagonists. The information presented is supported by experimental data to validate its effects on EP1 receptor signaling, a key pathway implicated in various physiological and pathological processes including pain, inflammation, and cancer.[1][2]
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G-protein.[3] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses. EP1 receptor antagonists, such as SC-51089, work by competitively blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade.[1]
Comparative Analysis of EP1 Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of SC-51089 and other commonly used EP1 receptor antagonists. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinity (Ki) of EP1 Receptor Antagonists
| Compound | Ki (nM) - Human EP1 | Ki (nM) - Mouse EP1 | Reference(s) |
| SC-51089 | 1300 | - | [Source] |
| ONO-8711 | 0.6 | 1.7 | [Source] |
| SC-19220 | - | - | [Source] |
| SC-51322 | 13.8 | - | [4] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Functional Potency (IC50) of EP1 Receptor Antagonists in Calcium Mobilization Assays
| Compound | IC50 (µM) - Human EP1 | IC50 (µM) - Mouse EP1 | IC50 (µM) - Rat EP1 | Reference(s) |
| SC-51089 | - | - | - | [Data not readily available] |
| ONO-8711 | 0.05 | 0.21 | 0.22 | [Source] |
| SC-19220 | 6.7 | - | - | [Source] |
| AH6809 | 0.58 | - | - | [5] |
| SC-51322 | 0.01 | - | - | [5] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols for Validating EP1 Receptor Antagonism
To validate the efficacy and selectivity of EP1 receptor antagonists like SC-51089, a series of in vitro experiments are typically performed. These assays are designed to measure the compound's ability to bind to the receptor and to inhibit its function upon stimulation by an agonist.
References
- 1. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Guide to Alternative EP1 Receptor Antagonists for SC-51089
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative EP1 receptor antagonists to SC-51089, focusing on their performance, supporting experimental data, and relevant methodologies. The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor implicated in various physiological and pathological processes, including pain, inflammation, and cancer, making its antagonists valuable tools for research and potential therapeutic agents.
Performance Comparison of EP1 Receptor Antagonists
The following tables summarize the quantitative data for SC-51089 and its alternatives, focusing on their binding affinity, in vitro functional activity, and in vivo efficacy.
Table 1: In Vitro Binding and Functional Activity
| Compound | Target | Species | Assay Type | Value | Citation(s) |
| SC-51089 | EP1 | Human | Radioligand Binding (Ki) | 1.3 µM | [1] |
| TP | Human | Radioligand Binding (Ki) | 11.2 µM | [1] | |
| EP3 | Human | Radioligand Binding (Ki) | 17.5 µM | [1] | |
| FP | Human | Radioligand Binding (Ki) | 61.1 µM | [1] | |
| EP2, EP4, DP, IP | Human | Radioligand Binding (Ki) | >100 µM | ||
| ONO-8711 | EP1 | Human | Radioligand Binding (Ki) | 0.6 nM | [2] |
| EP1 | Mouse | Radioligand Binding (Ki) | 1.7 nM | [2] | |
| EP1 | Mouse | Ca2+ Mobilization (IC50) | 0.21 µM | [2] | |
| EP1 | Human | Ca2+ Mobilization (IC50) | 0.05 µM | [2] | |
| EP1 | Rat | Ca2+ Mobilization (IC50) | 0.22 µM | [2] | |
| ONO-8713 | EP1 | - | Selective Antagonist | - | [2][3][4] |
| SC-19220 | EP1 | - | Radioligand Binding (IC50) | 6.7 µM | [5] |
| GW-848687X | EP1 | - | Selective Antagonist | - | [6] |
| SC-51322 | EP1 | - | Functional Antagonism (pA2) | 8.1 | [7][8][9] |
Note: A lower Ki or IC50 value indicates higher binding affinity or inhibitory potency, respectively. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo Efficacy
| Compound | Animal Model | Species | Endpoint | Efficacy | Citation(s) |
| SC-51089 | Phenylbenzoquinone-induced writhing | Mouse | Analgesia | ED50 = 6.8 mg/kg | |
| ONO-8711 | Postoperative pain model | Rat | Mechanical Hyperalgesia | Significant increase in withdrawal threshold at 2, 10, 50 µg (s.c.) | |
| Chronic Constriction Injury | Rat | Neuropathic Pain | Significant reduction in hyperalgesia and allodynia | [10] | |
| ONO-8713 | Azoxymethane-induced aberrant crypt foci | Mouse | Colon Carcinogenesis | 36% inhibition at 1000 ppm in diet | [4] |
| Pentylenetetrazole-induced seizures | Mouse | Seizures | Attenuated seizures at 10 µg/kg (s.c.) | [11] | |
| GW-848687X | Freund's Complete Adjuvant-induced inflammatory joint pain | Rat | Inflammatory Pain | Antihyperalgesic activity at 30 mg/kg (p.o.) | |
| SC-19220 | Carrageenan-induced inflammation | Rat | Inflammation | Inhibition of inflammation at 7.5–30 mg·kg−1 (i.p.) | [12] |
EP1 Receptor Signaling Pathway
The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets to elicit cellular responses.
Caption: EP1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the EP1 receptor by a non-labeled antagonist.
-
Materials:
-
Membrane preparations from cells stably expressing the human EP1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-PGE2.
-
Test compounds (e.g., SC-51089, ONO-8711).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled test compound in a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in EP1 signaling.
-
Objective: To determine the potency (IC50) of an antagonist in inhibiting EP1 agonist-induced calcium release.
-
Materials:
-
Cells stably co-expressing the human EP1 receptor and a G-protein that couples to the calcium pathway (e.g., Gαq) in a suitable cell line (e.g., CHO or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
EP1 receptor agonist (e.g., PGE2 or a selective agonist like ONO-D1-004).
-
Test antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the cells and incubate for a short period.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of the EP1 agonist (typically the EC80 concentration) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
Plot the antagonist concentration versus the inhibition of the agonist-induced fluorescence signal to determine the IC50 value.
-
Caption: Workflow for a Calcium Mobilization Assay.
Summary and Conclusion
This guide provides a comparative overview of several alternative EP1 receptor antagonists to SC-51089. Based on the available data, compounds like ONO-8711 and SC-51322 demonstrate significantly higher potency in in vitro assays compared to SC-51089. ONO-8711, in particular, shows nanomolar affinity for the EP1 receptor. In vivo studies have confirmed the efficacy of these alternatives in various models of pain, inflammation, and cancer.
The choice of an appropriate antagonist will depend on the specific research question, the experimental model, and the desired selectivity profile. Researchers are encouraged to consult the primary literature for more detailed information on the pharmacokinetic and pharmacodynamic properties of each compound. The provided experimental protocols offer a foundation for the in-house evaluation and characterization of these and other novel EP1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin Receptor | DC Chemicals [dcchemicals.com]
- 4. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, ONO-8713, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SC-51322 | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 10. SC-19220 [myskinrecipes.com]
- 11. Systemic delivery of selective EP1 and EP3 receptor antagonists attenuates pentylenetetrazole-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
SC-51089: A Comparative Guide to its Prostanoid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1), with other human prostanoid receptors. The data presented herein is crucial for evaluating the compound's selectivity and potential off-target effects in preclinical and clinical research.
Comparative Binding Affinity of SC-51089
SC-51089 exhibits a clear preference for the EP1 receptor over other prostanoid receptors. The following table summarizes the binding affinities (Ki) of SC-51089 for a panel of human prostanoid receptors, as determined by radioligand binding assays. A higher Ki value indicates lower binding affinity.
| Prostanoid Receptor | SC-51089 Ki (µM) | Relative Selectivity vs. EP1 |
| EP1 | 1.3 | 1x |
| TP | 11.2 | 8.6-fold |
| EP3 | 17.5 | 13.5-fold |
| FP | 61.1 | 47-fold |
| EP2 | >100 | >77-fold |
| EP4 | >100 | >77-fold |
| DP | >100 | >77-fold |
| IP | >100 | >77-fold |
Data sourced from Abramovitz et al., 2000, Biochim Biophys Acta.[1]
The data clearly demonstrates that SC-51089 is a selective antagonist for the EP1 receptor, with significantly lower affinity for other prostanoid receptors, including the thromboxane receptor (TP), other PGE2 receptor subtypes (EP2, EP3, EP4), the PGF2α receptor (FP), the PGD2 receptor (DP), and the prostacyclin receptor (IP).
EP1 Receptor Signaling Pathway
SC-51089 exerts its antagonistic effect by blocking the canonical signaling pathway of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[2] Upon activation by its endogenous ligand, PGE2, the EP1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium levels.
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of SC-51089.
Experimental Protocols
The determination of SC-51089's binding affinity for various prostanoid receptors was conducted using competitive radioligand binding assays. The following is a detailed, representative protocol based on the methodologies described in the scientific literature.
Cell Culture and Membrane Preparation
Objective: To prepare cell membranes containing recombinant human prostanoid receptors.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, or TP).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Sucrose solution (e.g., 10% in homogenization buffer).
-
Ultracentrifuge.
Procedure:
-
Culture HEK293 cells expressing the target prostanoid receptor to ~90% confluency.
-
Wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in homogenization buffer containing sucrose for cryopreservation and store at -80°C until use.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SC-51089 for a specific prostanoid receptor.
Materials:
-
Prepared cell membranes expressing the target prostanoid receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand specific for the target receptor (e.g., [3H]-PGE2 for EP receptors).
-
SC-51089 stock solution.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the prepared cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of SC-51089.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the SC-51089 concentration and use non-linear regression analysis to determine the IC50 value (the concentration of SC-51089 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for determining the binding affinity of SC-51089.
This guide provides a clear and objective comparison of SC-51089's binding profile across the prostanoid receptor family, supported by detailed experimental methodologies. This information is essential for researchers designing experiments and interpreting results related to the pharmacological activity of SC-51089.
References
SC-51089: A Comprehensive Guide for Researchers on its Advantages Over Other EP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC-51089 with other commercially available EP1 receptor inhibitors, focusing on its performance and supported by experimental data. The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor implicated in various physiological and pathological processes, including pain, inflammation, neurodegeneration, and cancer. Its role as a therapeutic target has led to the development of several antagonists. This document aims to assist researchers in selecting the most appropriate EP1 inhibitor for their studies by presenting a detailed comparison of their biochemical and pharmacological properties.
EP1 Receptor Signaling Pathway
The EP1 receptor, upon binding its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration activates various downstream effectors, including protein kinase C (PKC), which modulates cellular responses such as smooth muscle contraction, neurotransmission, and gene expression.
Caption: EP1 Receptor Signaling Pathway and Inhibition by SC-51089.
Comparative Analysis of EP1 Inhibitors
The following tables summarize the key quantitative data for SC-51089 and other commonly used EP1 inhibitors, ONO-8711 and AH6809. This data allows for a direct comparison of their potency, selectivity, and in vitro functional activity.
Table 1: In Vitro Binding Affinity (Ki) of EP1 Inhibitors
| Compound | EP1 Ki | Other Prostanoid Receptor Ki | Selectivity for EP1 | Reference |
| SC-51089 | 1.3 µM | TP: 11.2 µM, EP3: 17.5 µM, FP: 61.1 µM | Selective for EP1 over TP, EP3, and FP receptors.[1] | [1] |
| ONO-8711 | 0.6 nM (human), 1.7 nM (mouse) | High selectivity for EP1. | Highly potent and selective for EP1. | |
| AH6809 | 333 nM | EP2: 350 nM, DP2: pA2 = 4.45 | Antagonist at both EP1 and EP2 receptors. |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity (IC50) of EP1 Inhibitors
| Compound | Assay Type | Species | IC50 | Reference |
| SC-51089 | PGE2-induced death of neuronal cells | Not specified | 5 µM (effective concentration) | [1] |
| ONO-8711 | PGE2-induced increase in cytosolic Ca2+ | Mouse, Human, Rat | 0.21 µM, 0.05 µM, 0.22 µM | |
| AH6809 | Not available | Not available | Not available |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Advantages of SC-51089
Based on the available data, SC-51089 presents several advantages for researchers studying the role of the EP1 receptor:
-
Established Neuroprotective Effects: SC-51089 has been shown to attenuate prostaglandin E2 (PGE2)-induced death of neuronal cells exposed to oxidative stress, highlighting its potential in neuroprotection studies.[1]
-
In Vivo Efficacy in Neurodegenerative Disease Models: In a mouse model of Huntington's disease, SC-51089 ameliorated motor coordination and balance dysfunction and rescued long-term memory deficits, demonstrating its utility in in vivo studies of neurodegeneration.[1]
-
Demonstrated Anti-tumor Activity: SC-51089 has been shown to inhibit the growth of glioma cell lines in vitro and slow tumor growth in vivo, making it a valuable tool for cancer research.
-
Well-Characterized Selectivity Profile: The binding affinities of SC-51089 for other prostanoid receptors (TP, EP3, and FP) have been determined, providing a clear understanding of its selectivity.[1]
While ONO-8711 exhibits higher potency in terms of its Ki value, the extensive in vivo characterization of SC-51089 in models of neurodegeneration and cancer provides a strong rationale for its use in these research areas. AH6809, being an antagonist for both EP1 and EP2 receptors, is less suitable for studies requiring specific inhibition of the EP1 pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of EP1 inhibitors.
1. Radioligand Binding Assay for EP1 Receptor
-
Objective: To determine the binding affinity (Ki) of test compounds for the EP1 receptor.
-
Materials:
-
Cell membranes expressing the human EP1 receptor.
-
[3H]-PGE2 (radioligand).
-
Test compounds (SC-51089, ONO-8711, AH6809).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [3H]-PGE2 (at a concentration near its Kd), and either a test compound or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each compound from the competition binding curves and calculate the Ki using the Cheng-Prusoff equation.
-
2. In Vitro Neuroprotection Assay
-
Objective: To evaluate the ability of EP1 inhibitors to protect neurons from oxidative stress-induced cell death.
-
Materials:
-
Primary cortical neurons.
-
Neurobasal medium supplemented with B27 and L-glutamine.
-
tert-Butyl hydroperoxide (t-BuOOH) or another neurotoxic agent.
-
Test compounds (SC-51089).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents.
-
Plate reader.
-
-
Procedure:
-
Plate primary cortical neurons in 96-well plates.
-
After allowing the neurons to mature, pre-treat the cells with various concentrations of the test compound (e.g., SC-51089 at 5 µM) or vehicle for a specified duration.
-
Induce neuronal death by adding a neurotoxic agent like t-BuOOH.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the control group and compare the protective effects of the different compounds.
-
3. In Vivo Analgesic Efficacy Assessment (Rodent Model)
-
Objective: To determine the analgesic effect of EP1 inhibitors in a model of inflammatory pain.
-
Materials:
-
Rodents (e.g., rats or mice).
-
Inflammatory agent (e.g., carrageenan or complete Freund's adjuvant).
-
Test compounds (SC-51089).
-
Apparatus for assessing pain sensitivity (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).
-
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Induce inflammation by injecting an inflammatory agent into the paw of the animals.
-
Administer the test compound (e.g., SC-51089) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At various time points after drug administration, assess the pain response of the animals using methods such as:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments of increasing force.
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.
-
-
Compare the pain thresholds or latencies between the treated and vehicle control groups to determine the analgesic efficacy of the compound.
-
Conclusion
SC-51089 is a valuable and well-characterized tool for investigating the role of the EP1 receptor in various physiological and pathological processes. Its demonstrated efficacy in in vivo models of neurodegeneration and cancer, combined with a clear selectivity profile, makes it a strong candidate for studies in these fields. While other potent EP1 inhibitors like ONO-8711 are available, the extensive body of research supporting the in vivo utility of SC-51089 provides a significant advantage for researchers looking to translate in vitro findings to more complex biological systems. The choice of inhibitor will ultimately depend on the specific research question and experimental model. This guide provides the necessary data and protocols to make an informed decision.
References
SC-51089: A Comparative Analysis of Binding Affinity against Other EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of SC-51089 with other notable antagonists targeting the Prostaglandin E2 receptor subtype 1 (EP1). The data presented is curated from publicly available scientific literature to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to SC-51089 and the EP1 Receptor
SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. The EP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, couples to Gq and activates the phospholipase C signaling pathway, leading to an increase in intracellular calcium. This pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. Consequently, antagonists of the EP1 receptor, such as SC-51089, are valuable research tools and potential therapeutic agents.
Comparative Binding Affinity of EP1 Receptor Antagonists
The binding affinity of an antagonist to its receptor is a critical parameter for assessing its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for SC-51089 and other commonly used EP1 receptor antagonists.
| Compound | Target Receptor | Ki (nM) | Species | Notes |
| SC-51089 | EP1 | 1300 | Human | Selective for EP1 over other prostanoid receptors. |
| ONO-8711 | EP1 | 0.6 | Human | Potent and selective EP1 antagonist. |
| 1.7 | Mouse | |||
| AH6809 | EP1 | 333 | Not Specified | Also an antagonist at the EP2 receptor (Ki = 350 nM). |
| GW-848687X | EP1 | 8.6 | Not Specified | A potent and selective EP1 antagonist. |
| SC-51322 | EP1 | 13.8 | Not Specified | A selective EP1 antagonist. |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using a competitive radioligand binding assay. Below is a generalized protocol for such an assay targeting the EP1 receptor.
Protocol: Competitive Radioligand Binding Assay for EP1 Receptor
1. Membrane Preparation:
-
HEK293 cells stably expressing the human EP1 receptor are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand that binds to the EP1 receptor (e.g., [3H]-PGE2).
-
The membrane preparation containing the EP1 receptors.
-
A range of concentrations of the unlabeled antagonist being tested (e.g., SC-51089 or other comparators).
-
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled EP1 agonist or antagonist to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
After incubation, the bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the concentration of the unlabeled antagonist. This generates a sigmoidal competition curve.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the EP1 Signaling Pathway and Experimental Workflow
To further aid in the understanding of the context in which SC-51089 and other antagonists function, the following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: EP1 Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Safety Operating Guide
Proper Disposal Procedures for SC 51089: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of SC 51089, a selective antagonist of the prostaglandin E₂ EP₁ receptor.
This compound should be treated as a hazardous substance. A Safety Data Sheet (SDS) from Cayman Chemical classifies the compound as "Acute Toxicity - Oral 3 H301," indicating it is toxic if swallowed[1]. The associated GHS hazard pictogram is the skull and crossbones[1]. Therefore, stringent adherence to safety protocols is mandatory during its handling and disposal. While another supplier, Tribioscience, categorizes it as a non-hazardous substance, it is best practice to follow the more stringent classification to ensure maximum safety[2].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 146033-02-5 |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ • HCl |
| Formula Weight | 459.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Storage Temperature | -20°C |
| Solubility in DMSO | ~20 mg/mL |
| Solubility in Ethanol & DMF | ~30 mg/mL |
| Solubility in 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Data sourced from Cayman Chemical product information.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound, synthesized from its hazard classification and general laboratory hazardous waste guidelines.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically identifying "this compound."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, sealed, and compatible liquid waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical constituents, including the solvent used (e.g., "this compound in DMSO").
-
Aqueous solutions should not be stored for more than one day[3].
-
-
Empty Containers:
-
The original container of this compound, even if empty, must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Labeling: Use a hazardous waste tag that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents.
-
The hazard classification: "Toxic."
-
The date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
-
Disposal Request and Pickup
-
Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 9-12 months), a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash. The SDS indicates it is slightly hazardous for water, and drain disposal is prohibited for hazardous chemicals[1].
Visualized Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for the disposal of different forms of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and your designated safety officer for any additional requirements.
References
Navigating the Safe Handling of SC-51089: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
While a comprehensive Safety Data Sheet (SDS) for SC-51089 is not publicly available, this guide consolidates the most crucial safety warnings and handling procedures based on available product information.[1] It is imperative to consult the complete SDS provided to your institution for definitive and detailed safety protocols.
Immediate Safety Precautions
SC-51089 should be treated as a hazardous material.[1] All personnel must be thoroughly familiar with the following precautions before handling this compound.
| Hazard Type | Precautionary Measures |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |
| Inhalation | Do not inhale dust or aerosols. Handle in a well-ventilated area, preferably a fume hood. |
| Eye Contact | Avoid contact with eyes. Wear appropriate safety glasses or goggles. If contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical advice. |
| Skin Contact | Avoid contact with skin. Wear a lab coat and compatible chemical-resistant gloves. If contact occurs, wash the affected area thoroughly with soap and water. |
| General Hygiene | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling SC-51089, from preparation of solutions to temporary storage.
-
Preparation and Personal Protective Equipment (PPE) Check:
-
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition. This includes, at a minimum:
-
A properly fitting lab coat.
-
Chemical-resistant gloves (the specific type should be determined from the institutional SDS).
-
Safety glasses with side shields or chemical splash goggles.
-
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Solution Preparation:
-
SC-51089 is a crystalline solid.[1]
-
To prepare a stock solution, dissolve the solid in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas.[1]
-
For aqueous buffers, first dissolve SC-51089 in ethanol before diluting with the buffer.[1]
-
Note the solubility data provided in the table below.
-
-
Handling and Use:
-
Perform all manipulations of the solid compound and concentrated solutions within a chemical fume hood to minimize inhalation risk.
-
Use appropriate, calibrated equipment for all measurements.
-
Keep containers of SC-51089 tightly sealed when not in use.
-
-
Short-Term Storage:
Disposal Plan
Proper disposal of SC-51089 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable materials that have come into contact with SC-51089, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregate this waste into a clearly labeled, sealed container designated for chemical waste.
-
-
Waste Disposal:
-
Dispose of all SC-51089 waste in accordance with your institution's and local hazardous waste regulations.
-
Do not dispose of SC-51089 down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Quantitative Data
The following table summarizes the known quantitative properties of SC-51089.
| Property | Value |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ • HCl |
| Formula Weight | 459.3 |
| Purity | ≥95% |
| Supplied as | A crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Solubility in DMSO | ~20 mg/ml |
| Solubility in Ethanol | ~30 mg/ml |
| Solubility in DMF | ~30 mg/ml |
| Solubility in 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/ml |
Data sourced from the Cayman Chemical product information sheet.[1]
Experimental Workflow for Safe Handling of SC-51089
Caption: Workflow for the safe handling of SC-51089 from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
